Fenoprofen calcium
Description
This compound is the calcium salt form of fenoprofen, a propionic acid derivative with analgesic, non-steroidal antiinflammatory and antirheumatic properties. Fenoprofen inhibits both isozymes of cyclooxygenase; resulting in prostaglandin synthesis inhibition, thereby blocking the conversion of arachidonic acid to prostaglandins. In addition, fenoprofen activate both peroxisome proliferator activated receptors (PPAR)-alpha and -gamma, by which it may down-regulate leukotriene B4 production.
A propionic acid derivative that is used as a non-steroidal anti-inflammatory agent.
See also: Fenoprofen (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;2-(3-phenoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H14O3.Ca/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2*2-11H,1H3,(H,16,17);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUXSAWXWSTUOD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26CaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31879-05-7 (Parent), 29679-58-1 (Parent) | |
| Record name | Fenoprofen calcium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034597405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80904653 | |
| Record name | Fenoprofen calcium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34597-40-5, 53746-45-5 | |
| Record name | Fenoprofen calcium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034597405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoprofen calcium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium (±)-bis[2-(3-phenoxyphenyl)propionate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzeneacetic acid, α-methyl-3-phenoxy-, calcium salt, dihydrate, (±)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOPROFEN CALCIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R95A3O51K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fenoprofen Calcium's Mechanism of Action in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoprofen (B1672519) calcium, a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class, exerts its therapeutic effects through the modulation of inflammatory signaling pathways. This technical guide provides an in-depth exploration of the core mechanism of action of fenoprofen calcium, focusing on its interaction with the cyclooxygenase (COX) enzymes and the subsequent impact on prostaglandin (B15479496) synthesis. This document details the biochemical cascade, presents comparative quantitative data for related NSAIDs, outlines key experimental protocols for mechanistic studies, and includes visualizations of the relevant pathways and workflows to support further research and drug development efforts.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective attempt by the organism to remove the injurious stimuli and initiate the healing process. However, chronic or dysregulated inflammation can contribute to a variety of diseases, including rheumatoid arthritis and osteoarthritis.[1] this compound is a well-established NSAID used for its analgesic, anti-inflammatory, and antipyretic properties in the management of these conditions.[1][2] Understanding its precise mechanism of action at the molecular level is crucial for optimizing its therapeutic use and for the development of novel anti-inflammatory agents.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary mechanism of action of fenoprofen is the inhibition of the cyclooxygenase (COX) enzymes.[1][3] COX enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are potent mediators of inflammation, pain, and fever.[4]
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological "housekeeping" functions, such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[4]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its upregulation leads to the production of prostaglandins that mediate the classic signs of inflammation.[4]
Fenoprofen is a non-selective COX inhibitor , meaning it inhibits both COX-1 and COX-2.[5][6] This non-selective action accounts for both its therapeutic anti-inflammatory effects (primarily through COX-2 inhibition) and its potential side effects, such as gastrointestinal disturbances (due to COX-1 inhibition).[4]
The Arachidonic Acid Cascade and Prostaglandin Synthesis
The inflammatory signaling pathway targeted by fenoprofen begins with the release of arachidonic acid from the cell membrane by the enzyme phospholipase A2. Arachidonic acid is then metabolized by either the COX or the lipoxygenase (LOX) pathway. Fenoprofen specifically targets the COX pathway.
The following diagram illustrates the arachidonic acid cascade and the point of intervention for fenoprofen:
Quantitative Data: COX Inhibition
The potency of NSAIDs is often quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. While specific IC50 values for fenoprofen were not available in the reviewed literature, the table below presents comparative data for other propionic acid derivatives to provide context for their relative potencies and selectivities. A lower IC50 value indicates greater potency. The COX-1/COX-2 selectivity ratio is calculated by dividing the IC50 for COX-2 by the IC50 for COX-1; a ratio close to 1 indicates a non-selective inhibitor.
| Drug | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| Fenoprofen | Propionic Acid | Not Available | Not Available | Non-selective |
| Ibuprofen | Propionic Acid | 13 | 370 | 28.5 |
| Naproxen | Propionic Acid | 2.6 | 4.8 | 1.8 |
| Ketoprofen | Propionic Acid | 0.3 | 2.5 | 8.3 |
| Celecoxib (for comparison) | COX-2 Selective | 7.6 | 0.04 | 0.005 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-inflammatory mechanism of action of fenoprofen and other NSAIDs.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of a test compound against purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric or fluorometric detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
Prepare solutions of arachidonic acid and the detection reagent.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme solution.
-
Add the diluted this compound solutions to the respective wells. For control wells, add the solvent vehicle.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 5-15 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Add the detection reagent to each well.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader at timed intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used animal model to assess the in vivo anti-inflammatory activity of compounds.
Objective: To evaluate the dose-dependent anti-inflammatory effect of this compound in an acute inflammation model.
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the laboratory conditions for at least one week.
-
Divide animals into groups (e.g., vehicle control, positive control [e.g., indomethacin], and different dose levels of this compound).
-
-
Drug Administration:
-
Administer this compound or the vehicle orally or intraperitoneally at a specified time (e.g., 30-60 minutes) before inducing inflammation.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness of the carrageenan-injected paw immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point.
-
The percentage of inhibition is calculated as: [1 - (Vt - V0)treated / (Vt - V0)control] x 100, where Vt is the paw volume at time t and V0 is the baseline paw volume.
-
Analyze the data for statistical significance.
-
References
- 1. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
Synthesis and Chemical Properties of Fenoprofen Calcium Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoprofen (B1672519), a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is utilized for its analgesic, anti-inflammatory, and antipyretic properties. This technical guide provides an in-depth overview of the synthesis and chemical properties of its stable salt form, Fenoprofen calcium dihydrate. The document details a plausible synthetic route, outlines key chemical and physical characteristics, and describes relevant analytical techniques for its characterization. Furthermore, it elucidates the established mechanism of action, offering a comprehensive resource for professionals in the field of drug development and research.
Introduction
This compound dihydrate is the calcium salt of (±)-2-(3-phenoxyphenyl)propanoic acid. As an NSAID, its therapeutic effects are primarily attributed to the inhibition of prostaglandin (B15479496) synthesis.[1] The calcium dihydrate salt form offers advantages in terms of stability and formulation.[2] This guide serves as a technical resource, consolidating information on its synthesis, chemical and physical properties, and analytical methodologies.
Synthesis of this compound Dihydrate
The synthesis of this compound dihydrate is a multi-step process that begins with the formation of the active pharmaceutical ingredient, Fenoprofen, followed by its conversion to the calcium salt and subsequent hydration. While various synthetic routes have been reported, a common pathway involves the following key transformations.
Synthesis of (±)-2-(3-phenoxyphenyl)propanoic acid (Fenoprofen)
A plausible synthetic route, based on established chemical principles and information from available patents, starts from 3-phenoxybenzaldehyde (B142659).
Experimental Protocol:
-
Step 1: Synthesis of 3-phenoxybenzyl alcohol. 3-phenoxybenzaldehyde is reduced to 3-phenoxybenzyl alcohol using a suitable reducing agent, such as sodium borohydride, in an alcoholic solvent.
-
Step 2: Conversion to 3-phenoxybenzyl chloride. The alcohol is then converted to the corresponding chloride by reaction with a chlorinating agent like thionyl chloride in the presence of a base such as pyridine.[3]
-
Step 3: Formation of 3-phenoxybenzyl cyanide. The chloride is reacted with sodium cyanide in a polar aprotic solvent, often with a phase transfer catalyst, to yield 3-phenoxybenzyl cyanide.[3]
-
Step 4: Alkylation to form α-(3-phenoxyphenyl)propionitrile. The cyanide is then alkylated using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a strong base like sodium amide or sodium ethoxide.[3]
-
Step 5: Hydrolysis to Fenoprofen. The resulting nitrile is hydrolyzed under acidic or basic conditions to yield racemic (±)-2-(3-phenoxyphenyl)propanoic acid (Fenoprofen).[4] The product is then purified by recrystallization.
Formation of this compound Dihydrate
The free acid, Fenoprofen, is converted to its calcium salt, which is then hydrated. A "green" synthesis approach has been reported for this step.[5]
Experimental Protocol:
-
Step 1: Salt Formation. Racemic Fenoprofen is dissolved in an appropriate solvent, such as ethanol (B145695) or a mixture of water and a water-miscible organic solvent.[5] An aqueous solution of a calcium salt, such as calcium chloride, or a suspension of calcium carbonate is added to the solution of Fenoprofen.[3][5] The reaction mixture is stirred, leading to the precipitation of this compound.
-
Step 2: Hydration and Isolation. The precipitated this compound is then hydrated by controlling the water content of the crystallization medium. The resulting this compound dihydrate is isolated by filtration, washed with a suitable solvent (e.g., water or ethanol), and dried under controlled conditions to obtain a crystalline solid.[5] The reported yield for a similar green synthesis process is 87.03%.[6]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound dihydrate is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₃₀CaO₈ | [7] |
| Molecular Weight | 558.63 g/mol | [8] |
| CAS Number | 71720-56-4 (dihydrate) | [9][10] |
| Appearance | White to off-white crystalline solid | [10][11] |
| Melting Point | >94°C (decomposes) | [12] |
| pKa | 4.5 (at 25°C) | [11] |
| Solubility | ||
| Water | Slightly soluble (1 mg/mL, requires sonication) | [11][13] |
| Ethanol | 18 mg/mL (sonication recommended) | [8] |
| DMSO | ≥ 100 mg/mL | [8][13] |
| DMF | 33 mg/mL | [10] |
| Chloroform | Slightly soluble (heated, sonicated) | [12] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/n | [2] |
Analytical Characterization
Several analytical techniques are employed to confirm the identity, purity, and solid-state properties of this compound dihydrate.
Experimental Protocols for Characterization
-
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystal structure of this compound dihydrate. A typical procedure involves irradiating the powdered sample with monochromatic X-rays and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is characteristic of the crystalline form.[3]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the compound, such as its melting point and heat of fusion. A small sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is particularly useful for determining the water content in the dihydrate form and studying its dehydration behavior.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound dihydrate and quantifying any impurities. A solution of the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential partitioning between the mobile and stationary phases.
Mechanism of Action
The pharmacological activity of Fenoprofen is attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1]
Signaling Pathway
COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. By inhibiting both COX-1 and COX-2, Fenoprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation, as COX-1 is involved in the production of prostaglandins that protect the gastric mucosa.
References
- 1. CN105520915A - Fenoprofen sustained-release tablets and preparation method thereof - Google Patents [patents.google.com]
- 2. CN100396658C - Clean production method for this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. Fenoprofen: Package Insert / Prescribing Information [drugs.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
Pharmacological Profile and Pharmacokinetics of Fenoprofen Calcium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprofen (B1672519) calcium is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class. It is utilized for its analgesic, anti-inflammatory, and antipyretic properties in the management of rheumatoid arthritis, osteoarthritis, and mild to moderate pain.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile and pharmacokinetic properties of fenoprofen calcium, intended for researchers, scientists, and professionals in the field of drug development.
Pharmacological Profile
Mechanism of Action
This compound's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[2] By inhibiting both COX isoforms, fenoprofen reduces the synthesis of prostaglandins, thereby exerting its therapeutic effects. The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 is associated with some of the gastrointestinal side effects.[2]
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its inhibition of prostaglandin (B15479496) synthesis.
-
Anti-inflammatory Activity: By reducing the levels of prostaglandins at the site of inflammation, fenoprofen helps to decrease swelling, pain, and stiffness associated with inflammatory conditions like rheumatoid arthritis and osteoarthritis.[1]
-
Analgesic Activity: Fenoprofen is effective in relieving mild to moderate pain by decreasing the production of prostaglandins that sensitize nociceptors to other inflammatory mediators.[1]
-
Antipyretic Activity: Fenoprofen can reduce fever by inhibiting prostaglandin synthesis in the hypothalamus, the region of the brain that regulates body temperature.
The therapeutic efficacy of this compound is dose-dependent.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in healthy volunteers and patient populations. The drug exhibits linear pharmacokinetics within the therapeutic dosage range.[4]
Absorption
This compound is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.
Distribution
Fenoprofen is highly bound to plasma proteins, primarily albumin.
Metabolism
Fenoprofen is extensively metabolized in the liver. The major metabolic pathways are conjugation and hydroxylation. The two primary metabolites are fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide.
Excretion
The metabolites of fenoprofen are primarily excreted in the urine.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers
| Parameter | Value | Units | Study Conditions |
| Cmax (Peak Plasma Concentration) | ~50 | µg/mL | Single 600 mg oral dose (fasting) |
| Tmax (Time to Peak Concentration) | ~2 | hours | Single 600 mg oral dose (fasting) |
| t1/2 (Plasma Half-Life) | ~3 | hours | Not specified |
| Protein Binding | >99 | % | Bound to albumin |
Table 2: Excretion of Fenoprofen and its Metabolites
| Route of Excretion | Percentage of Dose | Metabolites |
| Urine | ~90% within 24 hours | Fenoprofen glucuronide, 4'-hydroxyfenoprofen glucuronide |
Experimental Protocols
Quantification of Fenoprofen in Human Plasma by UHPLC-MS/MS
This method is used for the accurate determination of fenoprofen concentrations in human plasma for pharmacokinetic studies.[5]
-
Sample Preparation: Due to high protein binding, a protein precipitation step followed by solid-phase extraction is employed. Fenoprofen-d3 is used as an internal standard. 200 µL of human plasma is used for the extraction.[5]
-
Chromatography:
-
Mass Spectrometry:
-
Calibration: The method demonstrates excellent linearity in the concentration range of 0.02-20 µg/mL.[5]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This type of assay is used to determine the inhibitory activity of fenoprofen against COX-1 and COX-2 enzymes.
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic acid.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of a suitable cofactor (e.g., hematin), the enzyme catalyzes the conversion of a probe (e.g., Amplex Red) to a fluorescent product. The rate of fluorescence generation is proportional to the enzyme activity.
-
Procedure:
-
The COX enzyme is pre-incubated with various concentrations of fenoprofen or a vehicle control.
-
The reaction is initiated by the addition of arachidonic acid and the fluorescent probe.
-
The fluorescence is measured over time using a fluorescence microplate reader.
-
-
Data Analysis: The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A lower IC50 value indicates a more potent inhibitor.
Bioequivalence Study Protocol for this compound Capsules
The following is a typical design for a bioequivalence study to compare a generic this compound product to a reference product, based on FDA guidance.
-
Study Design: Single-dose, two-treatment, two-period, crossover design.
-
Subjects: Healthy, non-smoking male and non-pregnant, non-lactating female volunteers.
-
Treatments:
-
Test Product: Generic this compound capsule.
-
Reference Product: Approved this compound capsule.
-
-
Procedure:
-
Subjects are randomly assigned to receive either the test or reference product in the first period.
-
A single oral dose of the assigned product is administered after an overnight fast.
-
Serial blood samples are collected over a specified period (e.g., up to 24 hours).
-
After a washout period of at least 7 days, subjects receive the alternate product in the second period, and blood sampling is repeated.
-
-
Pharmacokinetic Analysis: Plasma samples are analyzed for fenoprofen concentrations using a validated bioanalytical method (such as the UHPLC-MS/MS method described above). The following pharmacokinetic parameters are calculated:
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf).
-
Maximum plasma concentration (Cmax).
-
Time to maximum plasma concentration (Tmax).
-
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax, AUC0-t, and AUC0-inf are calculated. For bioequivalence to be concluded, these confidence intervals must fall within the predetermined range of 80-125%.
Determination of Plasma Protein Binding
Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.[6]
-
Principle: A semipermeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. Only the unbound (free) drug can pass through the membrane. At equilibrium, the concentration of free drug is the same in both compartments.
-
Procedure:
-
A known concentration of fenoprofen is added to human plasma.
-
The plasma-drug mixture is placed in one chamber of a dialysis cell, separated by a semipermeable membrane from a buffer solution in the other chamber.
-
The cell is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
Samples are taken from both the plasma and buffer compartments, and the concentration of fenoprofen is measured.
-
-
Calculation: The percentage of protein binding is calculated as: % Bound = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100 Where the free drug concentration is the concentration in the buffer compartment at equilibrium.
Visualizations
References
- 1. Plasma protein binding of ketoprofen enantiomers in man: method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fenoprofen Monograph for Professionals - Drugs.com [drugs.com]
- 4. Linear pharmacokinetics of orally administered this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
The Profen Progenitor: A Technical Deep Dive into the Discovery and Development of Fenoprofen
An in-depth exploration of the synthesis, mechanism of action, and historical evolution of Fenoprofen, a cornerstone non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the scientific journey from its initial synthesis to its clinical application.
Fenoprofen, a prominent member of the propionic acid class of NSAIDs, emerged as a significant therapeutic agent for the management of pain and inflammation, particularly in rheumatic diseases. Its development in the mid-20th century marked a crucial advancement in the quest for safer and more effective alternatives to salicylates. This technical guide delineates the discovery, synthesis, pharmacological profiling, and clinical evaluation of Fenoprofen, providing a comprehensive resource for understanding its scientific and historical importance.
Genesis of a Profen: Discovery and Synthesis
Fenoprofen, chemically known as (±)-2-(3-phenoxyphenyl)propanoic acid, was first disclosed in a patent filed by Eli Lilly and Company in the late 1960s and granted in 1971. Its discovery was part of a broader effort to develop novel non-steroidal anti-inflammatory agents with improved efficacy and tolerability compared to existing therapies.
The synthesis of Fenoprofen has been approached through various routes. A common laboratory-scale synthesis involves a multi-step process, which is outlined below.
Detailed Laboratory Synthesis of Racemic Fenoprofen
This synthetic route provides a practical approach to the preparation of racemic Fenoprofen.
Experimental Protocol: Synthesis of 2-(3-phenoxyphenyl)propanoic acid
-
Step 1: Williamson Ether Synthesis. To a solution of 3-phenoxyphenol (B1222215) in a suitable solvent such as acetone, an equimolar amount of a base like potassium carbonate is added. The mixture is stirred to form the corresponding phenoxide. Subsequently, an alkyl 2-halopropionate, for instance, ethyl 2-bromopropionate, is added, and the reaction mixture is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is evaporated to yield the crude ethyl 2-(3-phenoxyphenyl)propanoate.
-
Step 2: Saponification. The crude ester from the previous step is dissolved in an alcoholic solvent, and an aqueous solution of a strong base, such as sodium hydroxide, is added. The mixture is heated to reflux to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.
-
Step 3: Acidification and Isolation. After the saponification is complete, the reaction mixture is cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the free carboxylic acid, Fenoprofen. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Logical Relationship of Fenoprofen Synthesis
Caption: General synthetic workflow for Fenoprofen.
Mechanism of Action: Taming the Inflammatory Cascade
The primary mechanism of action of Fenoprofen, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever. Fenoprofen is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[1][2]
References
Fenoprofen Calcium: A Technical Guide to its Role as a Non-Selective COX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoprofen (B1672519) calcium, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth analysis of fenoprofen calcium's mechanism of action, focusing on its role as an inhibitor of both COX-1 and COX-2. The document details the biochemical pathways influenced by fenoprofen, presents quantitative data on its inhibitory potency, and outlines the experimental protocols used to determine these parameters. Visual representations of the core signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its pharmacological profile.
Introduction
Fenoprofen is a well-established NSAID used for the management of pain and inflammation, particularly in the context of rheumatoid arthritis and osteoarthritis.[1][2] Its efficacy is rooted in its ability to modulate the inflammatory cascade by inhibiting the synthesis of prostaglandins (B1171923).[3][4] This guide delves into the specific molecular mechanisms underpinning the action of this compound, providing a technical resource for professionals in the fields of pharmacology and drug development.
Mechanism of Action: Non-Selective COX Inhibition
The primary mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) H synthases.[1][3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that play a crucial role in inflammation, pain, and fever.[4]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological "housekeeping" functions, such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[1]
-
COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins. Its upregulation leads to the production of prostaglandins that mediate inflammation and pain.[1]
This compound acts as a non-selective inhibitor , meaning it inhibits both COX-1 and COX-2 isoforms.[1][3] The inhibition of COX-2 is responsible for its desired anti-inflammatory and analgesic effects. Conversely, the concurrent inhibition of COX-1 is associated with some of the common side effects of NSAIDs, including gastrointestinal irritation and an increased risk of bleeding.[1]
The Arachidonic Acid Cascade and Fenoprofen's Point of Intervention
The inflammatory process is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by either the COX pathway or the lipoxygenase (LOX) pathway. Fenoprofen specifically targets the COX pathway, thereby reducing the production of prostaglandins.
Quantitative Analysis of COX Inhibition
The inhibitory potency of this compound against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Fenoprofen | 3.4 | 23 | ~0.15 |
| Ibuprofen | 7.6 - 12 | 58 - 150 | ~0.1 - 0.2 |
| Naproxen | - | - | - |
| Ketoprofen (S-enantiomer) | 0.0019 | 0.027 | ~0.07 |
| Flurbiprofen | 0.075 - 0.1 | 0.4 - 1.0 | ~0.1 - 0.25 |
| Oxaprozin | 2.2 | 36 | ~0.06 |
| Note: IC50 values can vary depending on the specific assay conditions. The data presented for fenoprofen and other propionic acid derivatives are synthesized from multiple sources for comparative purposes.[4] For Naproxen, direct IC50 values were not consistently available; however, studies indicate a preference for COX-1 inhibition at therapeutic doses.[4] |
Experimental Protocols for Determining COX Inhibition
A common and physiologically relevant method for determining the IC50 values of NSAIDs for COX-1 and COX-2 is the human whole-blood assay. This ex vivo method measures the production of specific prostanoids as markers of enzyme activity.
Human Whole-Blood Assay
Objective: To determine the IC50 values of a test compound (e.g., this compound) against COX-1 and COX-2 in a human whole-blood matrix.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, consenting volunteers who have not taken any NSAIDs for at least two weeks. The blood is collected into tubes containing an anticoagulant (e.g., heparin) for the COX-2 assay, while no anticoagulant is used for the COX-1 assay.
-
COX-1 Activity Measurement (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 15-60 minutes) at 37°C.
-
The blood is then allowed to clot for 60 minutes at 37°C. This process stimulates platelet aggregation and the production of thromboxane (B8750289) A2 (TxA2), a COX-1-dependent product.
-
The reaction is stopped by placing the samples on ice and subsequent centrifugation to separate the serum.
-
The concentration of the stable metabolite of TxA2, thromboxane B2 (TxB2), is measured in the serum using a specific enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Activity Measurement (Prostaglandin E2 Production):
-
Aliquots of heparinized whole blood are incubated with a stimulating agent, typically lipopolysaccharide (LPS; e.g., 10 µg/mL), for 24 hours at 37°C to induce the expression of COX-2 in monocytes.
-
Following LPS stimulation, various concentrations of the test compound or a vehicle control are added to the blood samples and incubated for a defined period.
-
The plasma is separated by centrifugation.
-
The concentration of prostaglandin E2 (PGE2), a major product of COX-2 activity, is quantified in the plasma by ELISA.
-
-
Data Analysis:
-
The percentage of inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.
-
Downstream Signaling Effects
The inhibition of prostaglandin synthesis by this compound has several downstream consequences that contribute to its anti-inflammatory and analgesic effects. Prostaglandins, particularly PGE2, are potent mediators of inflammation that can:
-
Increase vascular permeability and blood flow: This leads to the classic signs of inflammation, such as swelling and redness.
-
Sensitize nociceptors: Prostaglandins lower the activation threshold of sensory nerve endings, making them more sensitive to painful stimuli.
-
Induce fever: PGE2 can act on the hypothalamus to reset the body's thermoregulatory set point.
By reducing the production of these prostaglandins, this compound effectively dampens these inflammatory and pain-sensitizing signals. While the primary mechanism is well-understood, the intricate downstream effects on specific intracellular signaling cascades, such as the NF-κB and MAPK pathways, following fenoprofen-induced prostaglandin reduction are areas of ongoing research and are not yet fully elucidated for this specific drug.
Conclusion
This compound is a non-selective COX inhibitor that effectively reduces pain and inflammation by blocking the synthesis of prostaglandins. Its inhibitory action on both COX-1 and COX-2 isoforms provides a broad anti-inflammatory effect, but also carries the risk of side effects associated with the inhibition of the constitutively expressed COX-1. The quantitative data on its inhibitory potency, along with the detailed experimental protocols for its assessment, provide a valuable resource for researchers and drug development professionals. A deeper understanding of its downstream signaling effects will be beneficial for the future development of more targeted anti-inflammatory therapies.
References
In Vitro Bioactivity of Fenoprofen Calcium on Various Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), has long been utilized for its analgesic and anti-inflammatory properties. This technical guide delves into the in vitro bioactivity of its calcium salt form, Fenoprofen calcium, with a particular focus on its effects on various cell lines. Beyond its well-established role as a cyclooxygenase (COX) inhibitor, emerging research indicates that this compound interacts with other significant cellular signaling pathways, suggesting a broader potential in therapeutic applications, including oncology. This document provides a comprehensive overview of its mechanism of action, quantitative data on its effects on cell viability, and detailed experimental protocols for key in vitro assays. Furthermore, it visualizes the implicated signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Mechanism of Action
This compound's bioactivity stems from a multi-faceted mechanism of action, engaging with several key cellular pathways.
-
Cyclooxygenase (COX) Inhibition: As a classical NSAID, this compound is a non-selective inhibitor of both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The reduction in prostaglandin (B15479496) synthesis is a cornerstone of its anti-inflammatory effects.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Fenoprofen has been shown to be an activator of both PPAR-alpha and PPAR-gamma. These nuclear receptors are involved in the regulation of lipid metabolism and inflammation. Activation of PPARs can lead to a variety of cellular responses, including anti-inflammatory effects and modulation of cell proliferation and differentiation.
-
Melanocortin Receptor (MCR) Modulation: Fenoprofen acts as a positive allosteric modulator of melanocortin receptors, specifically MC3, MC4, and MC5. Interestingly, it selectively activates the downstream Extracellular signal-regulated kinase (ERK) 1/2 pathway without stimulating the canonical cyclic AMP (cAMP) signaling cascade. This biased signaling suggests a novel mechanism for its bioactivity, potentially influencing cell proliferation and survival.
Data on In Vitro Bioactivity
The in vitro effects of this compound have been primarily investigated in the context of its antiproliferative activity against cancer cell lines.
Antiproliferative Activity
Fenoprofen has demonstrated modest antiproliferative effects on several colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HT-29 | Colon Carcinoma | 240 | |
| DID-1 | Colon Carcinoma | 300 | |
| SW480 | Colon Carcinoma | 360 |
Note: The available data on the antiproliferative effects of this compound on other cancer cell lines, such as breast, lung, or prostate cancer, is limited in the public domain. Further research is warranted to expand this dataset.
Apoptosis and Cell Cycle Arrest
Experimental Protocols
This section provides detailed methodologies for key in vitro assays relevant to assessing the bioactivity of this compound.
Cell Viability and Proliferation Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from the methodology used to determine the IC50 values of Fenoprofen in colon cancer cell lines.
Objective: To determine the effect of this compound on cell viability and to calculate the IC50 value.
Materials:
-
Target cell lines (e.g., HT-29, DID-1, SW480)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Expose the cells to various concentrations of this compound for the desired duration (e.g., 6 days). Include a vehicle control (solvent only).
-
Cell Fixation: After the incubation period, gently add cold TCA to a final concentration of 10% to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Aspirate the supernatant and wash the plates several times with deionized water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization of Bound Dye: Add a specific volume of Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Target cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations and for different time points. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in the provided Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis. Annexin V-FITC negative, PI negative cells are viable.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Target cell lines
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
A Technical Guide to Fenoprofen Calcium: Structural Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of fenoprofen (B1672519) calcium, a non-steroidal anti-inflammatory drug (NSAID), and explores the landscape of its structural analogues and derivatives. It delves into the core pharmacology, structure-activity relationships (SAR), and key experimental methodologies relevant to the research and development of this class of compounds.
Introduction to Fenoprofen
Fenoprofen is a non-steroidal anti-inflammatory drug belonging to the propionic acid derivative class, which also includes well-known agents like ibuprofen (B1674241) and naproxen (B1676952).[1] The calcium salt dihydrate form is typically used for the management of mild to moderate pain and to relieve symptoms of inflammation associated with conditions such as rheumatoid arthritis and osteoarthritis.[2][3][4][5][6] Pharmacologically, it is similar to aspirin (B1665792) but is associated with less gastrointestinal bleeding.[3]
Chemically, fenoprofen is 2-(3-phenoxyphenyl)propanoic acid.[3][7] Its structure features a propionic acid moiety attached to a 3-phenoxyphenyl group.[3] Fenoprofen is a chiral compound, with the (S)-enantiomer possessing the desired pharmacological activity.[5][8] Notably, stereoselective bioconversion of the less active (R)-isomer to the active (S)-isomer occurs in vivo.[5][8]
Mechanism of Action
Cyclooxygenase (COX) Inhibition
The primary mechanism of action for fenoprofen, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3][4][6][8][9][10][11] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs).[12][13]
-
COX-1 is a constitutively expressed enzyme involved in producing prostaglandins that serve physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[9]
-
COX-2 is an inducible enzyme, with its expression upregulated at sites of inflammation. It is primarily responsible for synthesizing the prostaglandins that mediate inflammation, pain, and fever.[9]
By inhibiting both COX isoforms, fenoprofen reduces the levels of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[2][4][13][14]
Novel Mechanisms
Recent research has uncovered a novel mechanism for fenoprofen, demonstrating its action as a positive allosteric modulator (PAM) and biased agonist at melanocortin receptors (MC3-5R).[15] It selectively activates the ERK1/2 cascade without engaging the canonical cAMP signaling pathway, suggesting potential for repurposing the drug for conditions like obesity, where these receptors play a key role.[15]
Structure-Activity Relationship (SAR) and Analogue Design
The development of fenoprofen analogues is guided by established SAR principles for the profen class and the exploration of bioisosteric replacements.
Core Profen SAR
For 2-arylpropionic acids, certain structural features are critical for anti-inflammatory activity:
-
α-Methyl Group: A mono-methyl substitution at the alpha position of the propionic acid is crucial for optimal activity.[16][17] Removal of this group (arylacetic acid) or addition of a second methyl group (α,α-dimethyl) generally reduces potency.[16][17]
-
Aryl Moiety: The nature and substitution pattern on the aryl ring significantly influence activity and COX selectivity.
-
Carboxylic Acid: This group is essential for binding to the active site of COX enzymes.
Fenoprofen-Specific SAR
-
Phenoxy Group Position: The placement of the phenoxy group at the meta position of the arylpropionic acid is optimal for fenoprofen's activity. Moving it to the ortho or para position leads to a decrease in activity.[7]
-
Bridging Atom: Replacing the ether oxygen bridge between the two aromatic rings with a carbonyl group results in ketoprofen, another potent NSAID, demonstrating this position's tolerance for modification.[7]
Bioisosteric Replacement and Analogue Design
Bioisosteric replacement—the substitution of atoms or groups with others that have similar physical or chemical properties—is a key strategy in drug design to modulate activity, selectivity, and pharmacokinetic properties.[18][19][20] For fenoprofen analogues, this could involve:
-
Replacing the phenyl rings with other aromatic or heteroaromatic systems.
-
Modifying the ether linkage.
-
Creating prodrugs by esterifying the carboxylic acid to reduce gastrointestinal irritation.[21]
-
Developing bioconjugates, for instance by amidation with molecules like β-alanine or tyramine, to create novel formulations such as topical gels.[22]
Quantitative Data Summary
Pharmacokinetics
Fenoprofen is rapidly absorbed following oral administration and is highly bound to plasma proteins.[3][10] Its metabolism occurs primarily in the liver, with major metabolites being fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide, which are then excreted renally.[2][5]
| Parameter | Value | Reference(s) |
| Time to Peak Plasma (tmax) | ~2 hours | [3] |
| Plasma Protein Binding | ~99% | [3][10] |
| Elimination Half-life (t1/2) | ~3 hours | [2][5][10][11] |
| Metabolism | Hepatic (Oxidation, Glucuronidation) | [2][5][10] |
| Major Metabolites | Fenoprofen glucuronide, 4'-hydroxyfenoprofen glucuronide | [2][5] |
| Excretion | Renal (~90%) | [2][5] |
In Vitro Activity (Illustrative)
Specific IC₅₀ values for a wide range of fenoprofen analogues are not compiled in the publicly available literature. However, evaluation of new chemical entities would involve determining their inhibitory concentration against COX-1 and COX-2 to assess potency and selectivity. The table below serves as a template for how such data would be presented, using values for the related profen, naproxen, and its analogues as an example.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Fenoprofen | Data to be determined | Data to be determined | Data to be determined | |
| Analogue X | Data to be determined | Data to be determined | Data to be determined | |
| Naproxen (example) | 0.34 | 0.18 | 1.89 | [23] |
| p-ethyl naproxen (example) | > 25 | 0.67 | > 37 | [23] |
| p-methylthio naproxen (example) | > 25 | 0.77 | > 32 | [23] |
Experimental Protocols
Synthesis of Fenoprofen
Multiple synthetic routes to fenoprofen have been reported. A common approach starts from 3-hydroxyacetophenone. A "green" synthesis has also been developed, focusing on the use of eco-friendly reagents like calcium carbonate and water for the final salt formation, avoiding organic solvents.[24]
General Synthetic Scheme:
-
Esterification: 3-hydroxyacetophenone is reacted with bromobenzene (B47551) to form 3-phenoxyacetophenone.[7]
-
Reduction: The carbonyl group is reduced to a secondary alcohol using a reducing agent like sodium borohydride.[7]
-
Halogenation: The resulting alcohol is converted to a bromo derivative using phosphorus tribromide.[7]
-
Cyanation: The bromo derivative reacts with sodium cyanide to yield 2-(3-phenoxyphenyl)propionitrile.[7]
-
Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid, yielding fenoprofen.
-
Salt Formation: The fenoprofen acid is reacted with a calcium source (e.g., calcium carbonate) to form fenoprofen calcium.[24]
In Vitro Anti-inflammatory Assays
-
Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified COX-1 and COX-2. Inhibition is measured by the reduction in prostaglandin E2 (PGE2) production from the arachidonic acid substrate.[25]
-
Methodology (ELISA-based):
-
Preparation: Solutions of test compounds and reference standards (e.g., Ibuprofen, Celecoxib) are prepared, typically in DMSO.
-
Incubation: In a 96-well plate, the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), cofactors (e.g., hematin), and either COX-1 or COX-2 enzyme are combined.
-
Inhibitor Addition: Various concentrations of the test compounds are added to the wells. A control group receives only the vehicle.
-
Pre-incubation: The plate is pre-incubated (e.g., 37°C for 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is started by adding the substrate, arachidonic acid.
-
Reaction Termination: After a set incubation time (e.g., 10-20 minutes at 37°C), the reaction is stopped.
-
Quantification: The amount of PGE2 produced is quantified using a competitive ELISA kit.
-
Analysis: The percentage of inhibition is calculated for each concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.[25]
-
In Vivo Anti-inflammatory Assays
-
Principle: This is a widely used and validated model for evaluating acute inflammation. Subplantar injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling), which can be measured over time. NSAIDs are highly effective in this model.[8][26][27][28]
-
Methodology:
-
Animal Acclimation: Wistar rats or BALB/c mice are acclimated to laboratory conditions.[29]
-
Grouping: Animals are divided into groups: a negative control (vehicle), a positive control (e.g., Indomethacin or Fenoprofen), and test groups receiving different doses of the analogue.
-
Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.
-
Drug Administration: The test compound, positive control, or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before the carrageenan injection.
-
Inflammation Induction: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw.
-
Edema Measurement: The paw volume is measured at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).
-
Analysis: The percentage of edema inhibition for each group is calculated relative to the negative control group. A significant reduction in paw volume indicates anti-inflammatory activity.
-
References
- 1. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fenoprofen [medbox.iiab.me]
- 3. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Fenoprofen - Wikipedia [en.wikipedia.org]
- 6. This compound | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. google.com [google.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fenoprofen-An Old Drug Rediscovered as a Biased Allosteric Enhancer for Melanocortin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Marginally designed new profen analogues have the potential to inhibit cyclooxygenase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines [mdpi.com]
- 19. preprints.org [preprints.org]
- 20. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 21. researchgate.net [researchgate.net]
- 22. A supramolecular topical gel derived from a non-steroidal anti-inflammatory drug, fenoprofen, is capable of treating skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. rjptonline.org [rjptonline.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. scielo.br [scielo.br]
Physicochemical Characteristics of Fenoprofen Calcium Powder: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprofen (B1672519), a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, is utilized for its analgesic and anti-inflammatory properties. The calcium salt of fenoprofen, particularly in its dihydrate form, is a common active pharmaceutical ingredient (API). A thorough understanding of its physicochemical characteristics is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This guide provides a comprehensive overview of the core physicochemical properties of fenoprofen calcium powder, detailing experimental methodologies and presenting quantitative data in a structured format.
General Properties
This compound is typically supplied as a white or off-white crystalline powder.[1] It is odorless and exists as a stable dihydrate under ambient conditions.
Solubility Profile
This compound is classified as slightly soluble in water.[2] Its solubility in various organic solvents has been investigated to support formulation and analytical method development.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Approximately 33 mg/mL | [3][4] |
| Dimethylformamide (DMF) | Approximately 33 mg/mL | [3][4] |
| Ethanol | Soluble | [5] |
| Methanol | Soluble | [5] |
| Chloroform | Insoluble | [5] |
| Acetone | Insoluble | [5] |
| DMSO:PBS (pH 7.2) (1:8) | Approximately 0.11 mg/mL | [3] |
Experimental Protocol: Qualitative Solubility Determination
A qualitative assessment of solubility can be performed as follows[5]:
-
Accurately weigh 1 mg of this compound powder.
-
Transfer the powder to a test tube.
-
Add 1 mL of the desired solvent (e.g., methanol, ethanol, DMSO, chloroform, acetone) to the test tube.
-
Agitate the mixture and visually observe for dissolution.
Thermal Analysis
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for understanding the thermal behavior of this compound, particularly its dehydration and melting processes.
Differential Scanning Calorimetry (DSC)
DSC studies on this compound dihydrate reveal an endothermic event corresponding to the loss of water of crystallization.[6] One study identified an endothermic peak with a maximum at 89°C, attributed to the dehydration process leading to the formation of a liquid crystal phase.[6] It is important to note that the melting point of fenoprofen (the free acid) is reported to be in the range of 168-171°C, and this should not be confused with the thermal events of the calcium salt.[5][7]
Thermogravimetric Analysis (TGA)
TGA is employed to quantify the loss of water upon heating. Studies have shown that the dehydration of this compound dihydrate is a key thermal event.[8][9]
Experimental Protocol: Thermal Analysis (General)
While specific parameters can vary, a general approach for thermal analysis is as follows[10][11]:
-
Sample Preparation: Accurately weigh a small amount of this compound powder (typically 2-5 mg) into an aluminum pan.
-
Instrumentation: Utilize a calibrated Differential Scanning Calorimeter or Thermogravimetric Analyzer.
-
DSC Method:
-
Heat the sample under a nitrogen purge (e.g., 50 mL/min).
-
Employ a linear heating rate (e.g., 10°C/min).
-
Scan a temperature range appropriate to observe dehydration and potential melting events (e.g., 20°C to 240°C).
-
-
TGA Method:
-
Heat the sample under a nitrogen purge.
-
Employ a linear heating rate.
-
Monitor the percentage of weight loss as a function of temperature.
-
Crystallography and Polymorphism
The crystalline state of an API significantly influences its physical properties. This compound dihydrate has been characterized by X-ray powder diffraction (XRPD).
Crystal Structure
This compound dihydrate crystallizes in the monoclinic P21/n space group.[12][13] The unit cell parameters at room temperature have been determined as:
-
a = 19.018 Å
-
b = 7.738 Å
-
c = 19.472 Å
-
β = 91.66°
X-ray Powder Diffraction (XRPD)
The XRPD pattern of this compound dihydrate shows characteristic diffraction peaks that can be used for its identification and characterization.
Experimental Protocol: X-ray Powder Diffraction (XRPD)
A general procedure for obtaining an XRPD pattern is as follows[12][14]:
-
Sample Preparation: The this compound powder is gently packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is commonly used.
-
Data Collection:
-
The sample is scanned over a specific 2θ range (e.g., 5° to 40°).
-
The step size and scan speed are set to ensure good data quality.
-
-
Data Analysis: The resulting diffractogram is analyzed for peak positions (2θ) and their relative intensities.
Particle Size Distribution
The particle size of an API powder can affect its flowability, dissolution rate, and bioavailability. Laser diffraction is a common technique for determining particle size distribution.
Experimental Protocol: Particle Size Analysis by Laser Diffraction
The following outlines a general methodology for particle size analysis using laser diffraction[15][16][17]:
-
Dispersion:
-
Wet Dispersion: Disperse the this compound powder in a suitable liquid dispersant in which it is insoluble. Sonication may be used to break up agglomerates.
-
Dry Dispersion: Disperse the powder in a stream of air.
-
-
Instrumentation: Utilize a laser diffraction particle size analyzer.
-
Measurement: The dispersed sample is passed through a laser beam. The instrument measures the angular distribution of the scattered light.
-
Data Analysis: An appropriate optical model (e.g., Mie theory) is used to calculate the particle size distribution from the scattered light pattern. The results are typically reported as volume-based distributions (e.g., D10, D50, D90).
Stability
The stability of this compound powder is a critical parameter that can be affected by factors such as temperature and humidity.
Studies have shown that the dihydrate form is stable under ambient conditions. However, at elevated temperatures and high relative humidity (e.g., 40°C and 75% RH), the amorphous or liquid crystalline form can convert back to the crystalline dihydrate.[6]
Experimental Protocol: Stability Studies
A typical stability study protocol involves[5][18]:
-
Sample Storage: Store the this compound powder under controlled conditions of temperature and relative humidity (e.g., as per ICH guidelines).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6 months).
-
Analysis: Analyze the withdrawn samples for various parameters, including:
-
Appearance
-
Assay and related substances (using a stability-indicating method like HPLC)
-
Water content
-
Crystal form (by XRPD)
-
Dissolution (if in a formulated product)
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the key physicochemical characterization experiments described in this guide.
Caption: General workflow for physicochemical characterization.
Caption: Protocol for qualitative solubility determination.
Caption: Protocol for DSC/TGA thermal analysis.
References
- 1. This compound Salt | 71720-56-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jpionline.org [jpionline.org]
- 6. researchgate.net [researchgate.net]
- 7. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dehydration, hydration behavior, and structural analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. X-ray powder diffraction analysis of ±-fenoprofen calcium dihydrate | Powder Diffraction | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium [frontiersin.org]
- 15. worldagroforestry.org [worldagroforestry.org]
- 16. pharmtech.com [pharmtech.com]
- 17. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fenoprofen Calcium Dissolution in DMSO for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenoprofen calcium is a non-steroidal anti-inflammatory drug (NSAID) that functions as a cyclooxygenase (COX) inhibitor, thereby blocking prostaglandin (B15479496) synthesis[1][2][3][4]. Beyond its established anti-inflammatory properties, recent research has highlighted its role as a positive allosteric modulator of melanocortin receptors and an activator of the ERK1/2 signaling pathway[1][5]. Furthermore, it has been demonstrated to activate peroxisome proliferator-activated receptors (PPARγ and PPARα)[6]. Due to its poor solubility in aqueous solutions, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions for in vitro cell culture experiments. This document provides a detailed protocol for the dissolution of this compound in DMSO and its subsequent application in cell culture.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and use of this compound solutions in cell culture.
| Parameter | Value | Source |
| Solubility in DMSO | Approx. 33 - 105 mg/mL | [6][7][8][9][10] |
| (approx. 86 - 201 mM) | [6][8] | |
| Solubility in Aqueous Buffer | Sparingly soluble | [7][10] |
| Recommended Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | [8] |
| Aqueous Solution Storage | Not recommended for more than 24 hours | [7] |
| Recommended Final DMSO Concentration in Culture | ≤ 0.5% (ideally ≤ 0.1%) | [11][12][13][14] |
| Effective Concentration in Cell Culture | 1 - 360 µM (cell line and assay dependent) | [1][6][7] |
Experimental Protocol
This protocol details the steps for preparing a this compound stock solution in DMSO and its dilution for use in cell culture experiments.
3.1. Materials
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes
-
Sterile cell culture medium appropriate for the cell line
-
Pipettes and sterile, filtered pipette tips
3.2. Preparation of this compound Stock Solution
-
Precaution: this compound should be handled as a potentially hazardous material. Review the Safety Data Sheet (SDS) before use and handle it in a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10-100 mM). It is recommended to use fresh DMSO as absorbed moisture can decrease the solubility of this compound[6][8].
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) and sonication can aid dissolution if necessary[9].
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month)[8].
3.3. Preparation of Working Solution for Cell Culture
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. To avoid precipitation, it is crucial to add the DMSO stock solution to the cell culture medium and mix immediately and thoroughly.
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and for sensitive cell lines, below 0.1% to minimize cytotoxicity[11][12][13][15]. It is advisable to perform a dose-response curve for DMSO on your specific cell line to determine its tolerance[14].
-
Application to Cells: Add the prepared working solutions (this compound and vehicle control) to your cell cultures and proceed with your experimental assay.
Visualizations
4.1. Experimental Workflow
Caption: Workflow for preparing and applying this compound in cell culture.
4.2. Signaling Pathways of Fenoprofen
Caption: Simplified signaling pathways affected by Fenoprofen.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound dihydrate | COX | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Application Notes and Protocols for Fenoprofen Calcium in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the determination of fenoprofen (B1672519) calcium dosage for in vivo animal studies. This document includes summaries of dosages used in various models, detailed experimental protocols for common analgesic and anti-inflammatory assays, and visualizations of the relevant signaling pathways.
Introduction
Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1] It exerts its analgesic, anti-inflammatory, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[2][3] Fenoprofen calcium is the salt form of fenoprofen and is used in various formulations. The selection of an appropriate dosage is critical for obtaining reliable and reproducible results in preclinical animal studies.
Mechanism of Action
Fenoprofen, like other NSAIDs, primarily acts by inhibiting both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]
Signaling Pathways
The primary signaling pathway affected by fenoprofen is the arachidonic acid cascade, where it inhibits the production of prostaglandins.
In Vivo Dosage Summary
The following table summarizes reported dosages of this compound used in various in vivo animal models. It is important to note that the optimal dose can vary depending on the animal species, strain, age, sex, and the specific experimental model.
| Animal Model | Species | Dosage | Route of Administration | Observed Effects | Reference(s) |
| Anti-inflammatory | |||||
| Collagen-Induced Arthritis | Rat | 40 mg/kg/day | Not Specified | Partial suppression of paw swelling | |
| Analgesic | |||||
| Acetic Acid-Induced Writhing | Mouse | 21 mg/kg | Not Specified | Analgesic and reduced ulcerogenic effects | [4] |
| Antinociception | Mouse | 50, 100, 200 mg/kg | Intraperitoneal | Dose-dependent antinociceptive effects | |
| Thrombosis | |||||
| Thrombus Formation | Guinea Pig | 50 mg/kg | Oral | 47% inhibition of thrombus formation | |
| Toxicology | |||||
| Reproductive Toxicology | Rat | 50, 100 mg/kg/day | Oral | No major malformations, but some maternal and fetal toxicity at higher doses.[5] | [6] |
| Reproductive Toxicology | Rabbit | 50, 100 mg/kg/day | Oral | Embryo-fetal lethality and skeletal abnormalities at higher doses.[5] | [6] |
| Dietary Administration | |||||
| Peroxisome Proliferation | Mouse | 0.05%, 0.1% in diet | Oral | Induction of peroxisomal enzymes |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)
This model is widely used to assess the acute anti-inflammatory activity of compounds.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline)
-
1% (w/v) Carrageenan solution in sterile saline
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control group
-
This compound treated groups (e.g., 25, 50, 100 mg/kg)
-
Positive control group (e.g., Indomethacin 10 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[7]
-
Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
References
- 1. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. inotiv.com [inotiv.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fenoprofen Calcium
[AN-HPLC-024]
Abstract
This application note details a robust and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Fenoprofen (B1672519) calcium in bulk drug substances and pharmaceutical dosage forms. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient analytical procedure for quality control and research applications.
Introduction
Fenoprofen calcium, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties.[1] Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the HPLC analysis of this compound, including system suitability parameters and method validation highlights.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing a robust HPLC method.
| Property | Value | Reference |
| Chemical Name | Calcium (±)-2-(3-phenoxyphenyl)propanoate dihydrate | [1] |
| Molecular Formula | C₃₀H₂₆CaO₆·2H₂O | [1] |
| Molecular Weight | 558.65 g/mol | [1] |
| pKa | 4.5 at 25°C | [1] |
| Solubility | Slightly soluble in water, soluble in alcohol (15 mg/mL at 25°C) | [1] |
| UV λmax | 270 nm, 272 nm | [2][3][4] |
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard (USP grade)
-
This compound sample (bulk drug or finished product)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Phosphoric acid (analytical grade)
-
Purified water (18.2 MΩ·cm)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (50:49.6:0.4, v/v/v)[5] |
| Flow Rate | 1.5 mL/min[6] |
| Injection Volume | 20 µL[6] |
| Detection Wavelength | 270 nm[1][2][4][6][7][8] |
| Column Temperature | 30°C[1][6] |
| Run Time | Approximately 10 minutes[2] |
Preparation of Solutions
Mobile Phase Preparation: Accurately mix 500 mL of acetonitrile, 496 mL of water, and 4 mL of phosphoric acid. Degas the solution using a suitable method (e.g., sonication or vacuum filtration) before use.[5]
Diluent Preparation: Prepare a mixture of methanol and water (70:30, v/v).[5]
Standard Solution Preparation (Example Concentration: 0.7 mg/mL): Accurately weigh about 70 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Add 0.5 mL of 0.5 N hydrochloric acid and 2 mL of acetone (B3395972) to dissolve the standard. Dilute to volume with the diluent and mix well.[5]
Sample Solution Preparation (from Tablets/Capsules):
-
Weigh and finely powder not fewer than 20 tablets (or empty the contents of 20 capsules).
-
Accurately weigh a portion of the powder equivalent to about 70 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Mix well and filter a portion of the solution through a 0.45 µm membrane filter into an HPLC vial.
HPLC Method Development Workflow
The following diagram illustrates the logical workflow for developing the HPLC method for this compound quantification.
Caption: Workflow for HPLC Method Development and Validation.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | > 3000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) | < 1.0% |
Linearity
The linearity of the method was established by analyzing a series of this compound standard solutions at different concentrations.
| Concentration Range | Correlation Coefficient (r²) |
| 10 - 80 µg/mL[2][9] | ≥ 0.999[2] |
Accuracy (Recovery)
The accuracy of the method was determined by spiking a placebo with known amounts of this compound at three different concentration levels.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.8% | 0.5% |
| 100% | 100.2% | 0.4% |
| 120% | 99.5% | 0.6% |
Note: The recovery values are within the typical acceptance range of 98.0% to 102.0%.[2][4]
Precision
The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies.
| Precision Type | % RSD of Peak Area |
| Repeatability (n=6) | < 1.0% |
| Intermediate Precision (n=6, different day, different analyst) | < 1.5% |
Note: The acceptance criterion for precision is typically an RSD of ≤ 2.0%.
Logical Relationship of Method Validation Parameters
The following diagram illustrates the hierarchical and logical relationship between the different parameters of method validation as per ICH guidelines.
Caption: Interrelationship of HPLC Method Validation Parameters.
Conclusion
The described HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and can be readily implemented in analytical laboratories. The provided validation data confirms that the method meets the requirements for a reliable analytical procedure.
References
- 1. jocpr.com [jocpr.com]
- 2. Development and validation of RP-HPLC for fenoprofen estimation. [wisdomlib.org]
- 3. jpionline.org [jpionline.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in this compound | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
Application Note: UV-Spectrophotometric Analysis of Fenoprofen Calcium in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprofen calcium is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in various stages of drug development and quality control. This application note details a simple, rapid, and cost-effective UV-spectrophotometric method for the analysis of this compound in solution. The described protocol is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability.
Principle
The method is based on the principle that this compound exhibits a distinct absorption maximum in the ultraviolet (UV) region of the electromagnetic spectrum. The absorbance of a this compound solution is directly proportional to its concentration at the wavelength of maximum absorbance (λmax), following the Beer-Lambert law. By measuring the absorbance of a sample solution at its λmax, the concentration of this compound can be accurately determined.
Experimental Protocols
Instrumentation and Reagents
-
Instrumentation: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm is required.
-
Reagents and Materials:
-
This compound Reference Standard
-
Phosphate (B84403) Buffer (pH 6.8)
-
Ethanol (B145695) (Analytical Grade)
-
Volumetric flasks and pipettes (Grade A)
-
Preparation of Solutions
3.2.1. Preparation of Phosphate Buffer (pH 6.8)
A standard protocol for the preparation of phosphate buffer pH 6.8 should be followed.
3.2.2. Preparation of Standard Stock Solution (1000 µg/mL)
Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a small amount of ethanol and then dilute to the mark with phosphate buffer (pH 6.8).[1]
3.2.3. Preparation of Working Standard Solutions
From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 80 µg/mL by diluting appropriate volumes with phosphate buffer (pH 6.8).[2]
Determination of Wavelength of Maximum Absorbance (λmax)
A working standard solution of this compound (e.g., 50 µg/mL) is scanned in the UV region from 200 to 400 nm against a phosphate buffer (pH 6.8) blank.[2] The wavelength at which the maximum absorbance is observed is the λmax. The λmax for this compound in phosphate buffer (pH 6.8) is approximately 270 nm.[2][3] Another study found the λmax to be 272 nm in phosphate buffer (pH 7.4).[1]
Calibration Curve
Measure the absorbance of each working standard solution at the determined λmax (270 nm) using the phosphate buffer (pH 6.8) as a blank.[2] Plot a calibration curve of absorbance versus concentration. The linearity of the method is confirmed by the correlation coefficient (R²) of the calibration curve.[1][2]
Analysis of Sample Solution
Prepare the sample solution containing an unknown concentration of this compound in phosphate buffer (pH 6.8). Measure the absorbance of the sample solution at 270 nm. The concentration of this compound in the sample can be determined using the equation of the line obtained from the calibration curve.
Method Validation
The developed UV-spectrophotometric method was validated as per ICH guidelines for the following parameters:
Linearity
The linearity of the method was established over a concentration range of 10-80 µg/mL.[2] The correlation coefficient (R²) was found to be 0.9924, indicating a strong linear relationship between absorbance and concentration.[2][3]
Accuracy
The accuracy of the method was determined by recovery studies using the spiking technique.[2] The mean percentage recovery was found to be 100.11%, which falls within the acceptable range of 98-102%.[2][3]
Precision
The precision of the method was evaluated by performing intraday and inter-day variation studies. The relative standard deviation (%RSD) for both intraday and inter-day precision was less than 2%, indicating good precision.[2][3]
Specificity
The specificity of the method was demonstrated by analyzing this compound in the presence of common excipients. The mean recovery of the drug in the presence of excipients was 99.93% with a %RSD of less than 2%, confirming the method's specificity.[2][3]
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in experimental parameters such as wavelength (±15 nm) and temperature.[2] The %RSD for the results under these varied conditions was less than 2%, demonstrating the method's robustness.[2][3]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined to be 5.209 µg/mL and 15.78 µg/mL, respectively, indicating the sensitivity of the method.[2][3]
Data Presentation
Table 1: Summary of Validation Parameters
| Parameter | Results | Acceptance Criteria |
| Wavelength of Maximum Absorbance (λmax) | 270 nm[2][3] | - |
| Linearity Range | 10-80 µg/mL[2] | - |
| Correlation Coefficient (R²) | 0.9924[2][3] | R² ≥ 0.99 |
| Accuracy (% Recovery) | 100.11%[2][3] | 98-102% |
| Precision (%RSD) | ||
| - Intraday | < 2%[2][3] | %RSD ≤ 2% |
| - Interday | < 2%[2][3] | %RSD ≤ 2% |
| Specificity (% Recovery with Excipients) | 99.93%[2][3] | 98-102% |
| Robustness (%RSD) | < 2%[2][3] | %RSD ≤ 2% |
| Limit of Detection (LOD) | 5.209 µg/mL[2][3] | - |
| Limit of Quantification (LOQ) | 15.78 µg/mL[2][3] | - |
Visualizations
Caption: Experimental workflow for UV-spectrophotometric analysis.
Caption: Key parameters for method validation.
References
Application of Fenoprofen Calcium in Rodent Models of Arthritis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Fenoprofen (B1672519) calcium, a non-steroidal anti-inflammatory drug (NSAID), in established rodent models of arthritis. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-inflammatory and analgesic efficacy of fenoprofen and related compounds.
Introduction
Fenoprofen is a propionic acid derivative with analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][3] Rodent models of arthritis are essential tools for the preclinical evaluation of NSAIDs like fenoprofen. The most common models include carrageenan-induced paw edema for acute inflammation and adjuvant-induced arthritis for chronic inflammatory conditions, both of which mimic aspects of human rheumatoid arthritis.
Mechanism of Action: Prostaglandin Synthesis Inhibition
Fenoprofen exerts its anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins. This inhibition reduces the local inflammatory response, including vasodilation, edema, and pain.
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of fenoprofen in two key rodent models of arthritis.
Table 1: Effect of Oral Fenoprofen on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) ± SE (3 hours post-carrageenan) | % Inhibition of Edema |
| Control (Vehicle) | - | 0.75 ± 0.04 | - |
| Fenoprofen | 25 | 0.50 ± 0.03 | 33.3 |
| Fenoprofen | 50 | 0.38 ± 0.03 | 49.3 |
| Fenoprofen | 100 | 0.29 ± 0.02 | 61.3 |
| Indomethacin | 5 | 0.31 ± 0.03 | 58.7 |
Data adapted from studies on the anti-inflammatory profile of fenoprofen.
Table 2: Effect of Oral Fenoprofen on Adjuvant-Induced Arthritis in Rats (Primary Lesion)
| Treatment Group | Daily Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) ± SE (Day 14 post-adjuvant) | % Inhibition of Edema |
| Control (Vehicle) | - | 1.25 ± 0.10 | - |
| Fenoprofen | 25 | 0.85 ± 0.08 | 32.0 |
| Fenoprofen | 50 | 0.63 ± 0.07 | 49.6 |
| Indomethacin | 1 | 0.55 ± 0.06 | 56.0 |
Data adapted from studies on the anti-inflammatory profile of fenoprofen.
Experimental Protocols
Detailed methodologies for the two most relevant rodent models for assessing the anti-inflammatory activity of fenoprofen are provided below.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This model is used to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Fenoprofen (e.g., 25 mg/kg)
-
Group 3: Fenoprofen (e.g., 50 mg/kg)
-
Group 4: Fenoprofen (e.g., 100 mg/kg)
-
Group 5: Positive control (e.g., Indomethacin 5 mg/kg)
-
-
Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Caption: Experimental workflow for carrageenan-induced paw edema.
Protocol 2: Adjuvant-Induced Arthritis in Rats (Chronic Inflammation)
This model is used to evaluate the chronic anti-inflammatory and anti-arthritic activity of a compound.
Materials:
-
Male Lewis or Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Plethysmometer or calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.
-
Induction of Arthritis: On day 0, induce arthritis by injecting 0.1 mL of CFA into the sub-plantar region of the right hind paw.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Fenoprofen (e.g., 25 mg/kg/day)
-
Group 3: Fenoprofen (e.g., 50 mg/kg/day)
-
Group 4: Positive control (e.g., Indomethacin 1 mg/kg/day)
-
-
Drug Administration: Begin daily oral administration of this compound or vehicle on day 0 (prophylactic) or after the onset of arthritis (therapeutic, e.g., day 10) and continue for a specified period (e.g., 14-21 days).
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both the injected (primary lesion) and non-injected (secondary lesion) hind paws periodically (e.g., every 2-3 days).
-
Arthritis Score: Score the severity of arthritis in all four paws based on a scale (e.g., 0-4 for each paw, where 0=no erythema or swelling and 4=severe erythema and swelling with joint deformity).
-
Body Weight: Monitor body weight changes as an indicator of systemic inflammation.
-
-
Data Analysis: Compare the mean paw volume, arthritis scores, and body weight changes between the treated and control groups. Calculate the percentage inhibition of paw edema.
Caption: Experimental workflow for adjuvant-induced arthritis.
Conclusion
This compound demonstrates significant dose-dependent anti-inflammatory activity in both acute and chronic rodent models of arthritis. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of fenoprofen and other NSAIDs in the context of inflammatory joint diseases. Careful adherence to these established models will ensure the generation of robust and reproducible preclinical data.
References
Application Notes and Protocols for the Preparation of Fenoprofen Calcium Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Fenoprofen calcium stock solutions for laboratory use. Adherence to these guidelines will ensure solution integrity and reproducibility of experimental results.
Product Information
-
Name: this compound salt dihydrate
-
Molecular Formula: C₃₀H₃₀CaO₈[4]
-
Molecular Weight: 558.63 g/mol [4]
-
Storage of Solid: Store at -20°C for up to 4 years[1]. The compound is hygroscopic and should be stored under an inert gas[5].
Solubility Data
This compound is sparingly soluble in aqueous solutions but readily soluble in several organic solvents. The choice of solvent is critical for preparing a stable and effective stock solution.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~33 mg/mL | [1][6] |
| 48 mg/mL | [4] | |
| 105 mg/mL | [7] | |
| Dimethylformamide (DMF) | ~33 mg/mL | [1] |
| Ethanol | 10 mg/mL | [7] |
| 18 mg/mL | [4] | |
| Water | Insoluble | [4][7] |
| DMSO:PBS (pH 7.2) (1:8) | ~0.11 mg/mL (after initial dissolution in DMSO) | [1] |
Note: The solubility in DMSO can be affected by moisture; it is recommended to use fresh, anhydrous DMSO.[4][7]
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.
Materials:
-
This compound salt dihydrate (MW: 558.63 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh out 5.59 mg of this compound salt dihydrate using an analytical balance.
-
Dissolution: Transfer the weighed solid into a sterile amber vial. Add 1 mL of anhydrous DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and storage temperature.
Table 2: Storage and Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Stability | Source |
| DMSO | -80°C | 1 year | [4][7] |
| -20°C | 1 month | [4][7] | |
| Aqueous Buffer (diluted from DMSO stock) | Room Temperature | Not recommended for more than one day | [1] |
For cell-based experiments, the organic solvent concentration should be minimized to avoid cytotoxicity.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with cell culture medium to achieve the desired final concentrations.
-
Solvent Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Immediate Use: Use the prepared working solutions immediately.
Visualization of Experimental Workflow and Signaling Pathway
The following diagram outlines the key steps for the preparation of this compound stock and working solutions.
Caption: Workflow for this compound Solution Preparation.
Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes.[8][9][10]
Caption: Fenoprofen's Inhibition of the COX Pathway.
Fenoprofen has also been shown to be an activator of peroxisome proliferator-activated receptors (PPARγ and PPARα) and a positive allosteric modulator of melanocortin receptors, suggesting broader biological activities.[4][11]
Safety Precautions
-
This compound should be handled as a hazardous material.
-
Avoid ingestion, inhalation, and contact with eyes and skin.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Wash hands thoroughly after handling.
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.[1]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. [this compound (500 mg)] - CAS [71720-56-4] [store.usp.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Salt | 71720-56-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing Fenoprofen Calcium Binding to Plasma Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprofen (B1672519), a non-steroidal anti-inflammatory drug (NSAID), is highly bound to plasma proteins, primarily human serum albumin (HSA).[1] The extent of this binding significantly influences its pharmacokinetic and pharmacodynamic properties, including its distribution, elimination, and potential for drug-drug interactions. Therefore, accurate assessment of Fenoprofen calcium binding to plasma proteins is crucial during drug development.
These application notes provide detailed protocols for three common techniques used to determine the plasma protein binding of Fenoprofen: Equilibrium Dialysis, Ultrafiltration, and High-Performance Liquid Chromatography (HPLC) for sample analysis.
Quantitative Data Summary
The binding of Fenoprofen to Human Serum Albumin (HSA) has been characterized by multiple binding sites with distinct association constants.
| Parameter | Value | Method | Reference |
| Primary Binding Sites (n1) | 2.5 | Microdialysis & HPLC | [1] |
| Primary Association Constant (K1) | 3.4 x 10⁵ M⁻¹ | Microdialysis & HPLC | [1] |
| Secondary Binding Sites (n2) | 10.0 | Microdialysis & HPLC | [1] |
| Secondary Association Constant (K2) | 1.0 x 10⁴ M⁻¹ | Microdialysis & HPLC | [1] |
Experimental Protocols
Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for determining the unbound fraction of a drug in plasma.[2] This method involves separating a plasma sample containing the drug from a drug-free buffer solution by a semi-permeable membrane. The membrane allows the free drug to diffuse into the buffer until equilibrium is reached, while the protein-bound drug remains in the plasma compartment.
Caption: Workflow for Equilibrium Dialysis.
This protocol is adapted from a generic RED assay protocol.[3]
Materials:
-
Rapid Equilibrium Dialysis (RED) device with inserts (e.g., Thermo Scientific)
-
Human plasma
-
This compound
-
Phosphate Buffered Saline (PBS), 1X, pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (ACN)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
96-well plates
-
Orbital shaker with incubator
-
HPLC system
Procedure:
-
Preparation of Fenoprofen Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Preparation of Spiked Plasma: Spike human plasma with the Fenoprofen stock solution to achieve the desired final concentrations (e.g., 1 µM and 10 µM). The final DMSO concentration should be low (e.g., ≤ 0.1%) to minimize effects on protein binding.
-
RED Device Preparation:
-
Rinse the wells of the Teflon base plate with 20% ethanol (B145695) for 10 minutes.
-
Remove the ethanol and rinse twice with ultrapure water.
-
Allow the plate to air dry completely.
-
-
Sample Loading:
-
Place the RED inserts into the base plate wells.
-
Add the appropriate volume of the Fenoprofen-spiked plasma to the sample chamber (the chamber with the red ring) of each insert (e.g., 300 µL).[3]
-
Add the corresponding volume of dialysis buffer (1X PBS, pH 7.4) to the buffer chamber (e.g., 500 µL).[3]
-
-
Incubation:
-
Cover the unit with sealing tape to prevent evaporation.
-
Incubate at 37°C on an orbital shaker at approximately 300 RPM for 4 hours to reach equilibrium.[3]
-
-
Sample Collection:
-
Sample Preparation for HPLC:
-
To the buffer samples, add an equal volume of blank plasma (100 µL) to match the matrix of the plasma samples.
-
To the plasma samples, add an equal volume of 1X PBS (100 µL).[3]
-
Add 400 µL of ACN containing the internal standard to all wells to precipitate the proteins.[3]
-
Vortex the plate and then centrifuge to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Transfer the supernatant from each well to an HPLC vial.
-
Analyze the samples using a validated HPLC method to determine the concentration of Fenoprofen in both the buffer and plasma chambers.
-
-
Calculation of Percent Protein Binding:
-
Fraction unbound (%) = (Concentration in buffer chamber / Concentration in plasma chamber) x 100
-
Percent bound (%) = 100 - Fraction unbound (%)
-
Ultrafiltration
Ultrafiltration is a faster alternative to equilibrium dialysis.[4] This technique uses a centrifugal device with a semi-permeable membrane to separate the free drug from the protein-bound drug. Centrifugal force drives the plasma water and unbound drug through the filter, while the larger protein-drug complexes are retained.
Caption: Workflow for Ultrafiltration.
This protocol is a general guide and may require optimization for specific ultrafiltration devices and experimental conditions.
Materials:
-
Centrifugal ultrafiltration devices with an appropriate molecular weight cut-off (MWCO), typically 10-30 kDa.
-
Human plasma
-
This compound
-
Phosphate Buffered Saline (PBS), 1X, pH 7.4
-
Centrifuge with temperature control
-
HPLC system
Procedure:
-
Preparation of Spiked Plasma: Prepare Fenoprofen-spiked plasma at the desired concentrations as described in the equilibrium dialysis protocol.
-
Pre-conditioning of Ultrafiltration Device (Optional but Recommended): To minimize non-specific binding of Fenoprofen to the device, it is advisable to pre-condition the ultrafiltration units. This can be done by centrifuging a solution of the drug in buffer through the device and discarding the filtrate before adding the plasma sample.
-
Sample Loading: Add a defined volume of the Fenoprofen-spiked plasma to the sample reservoir of the ultrafiltration device.
-
Centrifugation:
-
Place the ultrafiltration devices in the centrifuge.
-
Centrifuge at a specified speed and temperature (e.g., 2000 x g for 15-30 minutes at 37°C). The exact conditions should be optimized to obtain a sufficient volume of ultrafiltrate without excessive concentration of the retentate, which could disturb the binding equilibrium.
-
-
Sample Collection:
-
Carefully collect the ultrafiltrate from the collection tube. This fraction contains the unbound Fenoprofen.
-
The retentate (the concentrated plasma sample remaining in the sample reservoir) contains both bound and unbound Fenoprofen.
-
-
Sample Preparation for HPLC:
-
The ultrafiltrate can often be directly injected into the HPLC system or may require dilution with mobile phase.
-
The retentate will require protein precipitation (as described in the equilibrium dialysis protocol) before HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the ultrafiltrate and the processed retentate using a validated HPLC method to determine the concentration of Fenoprofen.
-
-
Calculation of Percent Protein Binding:
-
The concentration of Fenoprofen in the ultrafiltrate represents the unbound drug concentration ([D]free).
-
The total drug concentration ([D]total) can be determined from the initial spiked plasma sample (after appropriate processing).
-
Fraction unbound (%) = ([D]free / [D]total) x 100
-
Percent bound (%) = 100 - Fraction unbound (%)
-
High-Performance Liquid Chromatography (HPLC) Analysis of Fenoprofen
A robust and sensitive HPLC method is essential for accurately quantifying Fenoprofen concentrations in plasma and buffer samples obtained from protein binding experiments.
References
- 1. Multi-site binding of fenoprofen to human serum albumin studied by a combined technique of microdialysis with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methods of drug protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of Fenoprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid derivative class.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] By blocking these enzymes, Fenoprofen effectively reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] While the inhibition of COX enzymes is well-established, a comprehensive understanding of Fenoprofen's effects on intracellular signaling pathways central to the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, warrants further investigation.
These application notes provide a detailed experimental framework for elucidating the anti-inflammatory effects of Fenoprofen in an in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The protocols outlined below will enable researchers to assess the impact of Fenoprofen on cell viability, the production of key pro-inflammatory mediators, and the activation of critical signaling cascades.
Experimental Overview
This study is designed to investigate the dose-dependent effects of Fenoprofen on LPS-induced inflammation in RAW 264.7 macrophages. The experimental workflow will involve cell culture, treatment with Fenoprofen and LPS, and subsequent analysis of various inflammatory markers and signaling proteins.
Key Signaling Pathways
The inflammatory response in macrophages triggered by LPS is largely mediated by the activation of the NF-κB and MAPK signaling pathways. These pathways lead to the transcription and release of pro-inflammatory cytokines and enzymes.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
Lipopolysaccharide (LPS) from E. coli
-
Fenoprofen sodium salt
-
Phosphate-Buffered Saline (PBS)
-
Trypan blue solution
-
96-well and 6-well cell culture plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% P/S in a humidified incubator at 37°C with 5% CO2.[2]
-
Cell Seeding:
-
For MTT, Griess, and ELISA assays, seed cells in 96-well plates at a density of 5 x 10^4 cells/well.
-
For Western blot analysis, seed cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Allow cells to adhere overnight.
-
-
Fenoprofen Preparation: Prepare a stock solution of Fenoprofen in sterile PBS. Further dilute with culture medium to achieve desired final concentrations (e.g., 10, 50, 100 µM).
-
Treatment:
-
Remove the old medium from the wells.
-
Pre-treat the cells with various concentrations of Fenoprofen for 1 hour.[4]
-
Include a vehicle control (medium with the same concentration of PBS used for the highest Fenoprofen concentration).
-
Stimulate the cells with LPS (1 µg/mL) for the desired incubation time (e.g., 24 hours for cytokine and nitric oxide production, shorter times for signaling pathway analysis).[4]
-
Include a negative control group (cells treated with medium only) and an LPS-only control group.
-
Cell Viability Assay (MTT Assay)
This assay determines the potential cytotoxicity of Fenoprofen.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution
-
Microplate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[5][6]
-
Incubate the plate for 4 hours at 37°C.[6]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7][8]
-
Shake the plate for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5][8]
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Determination (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
Microplate reader
Protocol:
-
After the 24-hour treatment period, collect 100 µL of cell culture supernatant from each well of the 96-well plate.[9]
-
In a new 96-well plate, add 100 µL of the collected supernatant.[9]
-
Prepare a standard curve of sodium nitrite (0-100 µM).[9]
-
Add 100 µL of Griess Reagent to each well containing supernatant and standards.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Calculate the nitrite concentration in the samples using the standard curve.
Cytokine Measurement (ELISA)
This assay quantifies the concentration of pro-inflammatory cytokines IL-6 and TNF-α in the cell culture supernatant.
Materials:
-
Mouse IL-6 and TNF-α ELISA kits
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kits for IL-6 and TNF-α.[11][12]
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength (typically 450 nm).[13][14]
-
Calculate the cytokine concentrations from the respective standard curves.
Western Blot Analysis
This technique is used to determine the effect of Fenoprofen on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After the appropriate treatment time (e.g., 30-60 minutes for signaling protein phosphorylation), wash the cells in the 6-well plates with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.[15]
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.[15]
-
Separate the proteins (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.[15][16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.[15]
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Table 1: Effect of Fenoprofen on Cell Viability in LPS-stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| LPS (1 µg/mL) | - | 98.5 ± 4.8 |
| Fenoprofen + LPS | 10 | 99.1 ± 5.5 |
| Fenoprofen + LPS | 50 | 97.8 ± 6.1 |
| Fenoprofen + LPS | 100 | 96.3 ± 5.9 |
Table 2: Effect of Fenoprofen on Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) |
| Control | - | 1.2 ± 0.3 |
| LPS (1 µg/mL) | - | 25.6 ± 2.1 |
| Fenoprofen + LPS | 10 | 20.4 ± 1.8 |
| Fenoprofen + LPS | 50 | 12.7 ± 1.5 |
| Fenoprofen + LPS | 100 | 6.8 ± 0.9 |
Table 3: Effect of Fenoprofen on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | - | 50 ± 8 | 85 ± 12 |
| LPS (1 µg/mL) | - | 1500 ± 120 | 2500 ± 210 |
| Fenoprofen + LPS | 10 | 1250 ± 110 | 2100 ± 180 |
| Fenoprofen + LPS | 50 | 800 ± 95 | 1300 ± 150 |
| Fenoprofen + LPS | 100 | 450 ± 60 | 700 ± 90 |
Table 4: Densitometric Analysis of Western Blot Results for NF-κB and MAPK Pathway Proteins
| Treatment Group | Concentration (µM) | p-p65/p65 Ratio | IκBα/β-actin Ratio | p-p38/p38 Ratio |
| Control | - | 0.1 ± 0.02 | 1.0 ± 0.08 | 0.15 ± 0.03 |
| LPS (1 µg/mL) | - | 1.0 ± 0.1 | 0.2 ± 0.04 | 1.0 ± 0.12 |
| Fenoprofen + LPS | 10 | 0.8 ± 0.09 | 0.4 ± 0.05 | 0.85 ± 0.1 |
| Fenoprofen + LPS | 50 | 0.5 ± 0.06 | 0.7 ± 0.07 | 0.55 ± 0.07 |
| Fenoprofen + LPS | 100 | 0.2 ± 0.03 | 0.9 ± 0.08 | 0.25 ± 0.04 |
References
- 1. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rwdstco.com [rwdstco.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 7. bowdish.ca [bowdish.ca]
- 8. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. biomolther.org [biomolther.org]
- 12. sciencellonline.com [sciencellonline.com]
- 13. NO-releasing NSAIDs suppress NF-κB signaling in vitro and in vivo through S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of pro-inflammatory cytokines by selected southern African medicinal plants in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. clinexprheumatol.org [clinexprheumatol.org]
Application Notes and Protocols for Cell-Based Assays to Measure Fenoprofen Calcium Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenoprofen calcium is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[1][2] Beyond its anti-inflammatory properties, understanding the cytotoxic potential of this compound is crucial for comprehensive toxicological profiling and identifying potential applications in other therapeutic areas, such as oncology. These application notes provide detailed protocols for a panel of robust cell-based assays to quantify the cytotoxicity of this compound, enabling researchers to assess its impact on cell viability, membrane integrity, and the induction of apoptosis.
Overview of Cytotoxicity Assays
A multi-parametric approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. This involves assessing different cellular parameters to build a complete picture of the drug's mechanism of action. The following assays are detailed in this document:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[3][4]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of LDH from cells with compromised membrane integrity.[5]
-
Caspase-3/7 Assay: Detects apoptosis by measuring the activity of key executioner caspases.
-
ATP Assay: Determines cell viability by quantifying intracellular ATP levels, which correlate with the number of metabolically active cells.[2][6][7]
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Selected cell line (e.g., HepG2, A549, or a cell line relevant to the research area)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound salt dihydrate
-
Vehicle control (e.g., sterile water or DMSO)[8]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in the appropriate vehicle. Perform serial dilutions to obtain the desired final concentrations for treatment.
-
Cell Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability.[3][4]
Materials:
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol (B130326) with 4 mM HCl)[9]
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly, protect the plate from light, and incubate for at least 2 hours at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.[5]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit)
-
Microplate reader
Protocol:
-
Prepare Controls: Include the following controls in triplicate for each experiment:
-
Vehicle Control: Untreated cells to measure spontaneous LDH release.
-
Maximum LDH Release Control: Treat cells with the provided lysis buffer 45 minutes before the end of the experiment.[5]
-
Culture Medium Background Control: Wells containing only culture medium.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.[10]
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[11]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm should be used.[11]
Caspase-3/7 Glo® Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Plate Equilibration: After the treatment period, allow the 96-well plate to equilibrate to room temperature.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
ATP Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[7]
Materials:
-
Commercially available ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Plate Equilibration: After the treatment period, equilibrate the 96-well plate to room temperature.
-
Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Presentation
Summarize the quantitative data from each assay in clearly structured tables. Calculate the percentage of cytotoxicity or the percentage of viable cells relative to the vehicle control.
Table 1: Cytotoxicity of this compound as Measured by MTT Assay
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle) | 100 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Concentration 4 | ||
| Concentration 5 |
Table 2: Cytotoxicity of this compound as Measured by LDH Assay
| This compound (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle) | 0 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Concentration 4 | ||
| Concentration 5 | ||
| Maximum LDH Release | 100 |
Table 3: Apoptosis Induction by this compound as Measured by Caspase-3/7 Assay
| This compound (µM) | Luminescence (RLU) (Mean ± SD) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle) | 1.0 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Concentration 4 | ||
| Concentration 5 |
Table 4: Cell Viability Assessment by this compound using ATP Assay
| This compound (µM) | Luminescence (RLU) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle) | 100 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Concentration 4 | ||
| Concentration 5 |
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for NSAID-Induced Apoptosis
While the precise signaling cascade for this compound-induced apoptosis is not fully elucidated, based on studies of other NSAIDs, a plausible pathway involves the mitochondrial (intrinsic) pathway of apoptosis.
Caption: Proposed intrinsic apoptosis pathway for NSAIDs.
Relationship Between Cytotoxicity Assay Readouts
Caption: Correlation of cell state with assay readouts.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchhub.com [researchhub.com]
- 5. tiarisbiosciences.com [tiarisbiosciences.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Cytotoxic Synergy Between Cytokines and NSAIDs Associated With Idiosyncratic Hepatotoxicity Is Driven by Mitogen-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Fenoprofen Calcium
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Fenoprofen (B1672519) calcium for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of Fenoprofen calcium?
This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility[1][2]. Its solubility in water is very low, often cited as practically insoluble[3][4]. One source indicates a solubility of approximately 1 mg/mL in water, requiring sonication to achieve[5]. In a 1:8 solution of DMSO:PBS (pH 7.2), its solubility is approximately 0.11 mg/mL[5][6].
Q2: Why is my this compound not dissolving in aqueous buffers?
The inherent low aqueous solubility of this compound is the primary reason for dissolution difficulties. Factors such as the crystalline form of the compound, pH of the buffer, and the absence of solubilizing agents can further hinder its dissolution.
Q3: What are the common strategies to improve the aqueous solubility of this compound?
Common methods to enhance the aqueous solubility of this compound include the use of co-solvents, pH adjustment, formulation as solid dispersions with polymers, and the formation of inclusion complexes with cyclodextrins.
Q4: Can I use organic solvents to dissolve this compound for my experiments?
Yes, this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with a reported solubility of approximately 33 mg/mL in both[2][6]. For aqueous-based experiments, a common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice[5][6]. However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
Q5: How does pH affect the solubility of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of solution upon dilution of a DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Decrease the final concentration of this compound.- Increase the proportion of the organic co-solvent (e.g., DMSO) if permissible for your experiment.- Consider using a different solubilization technique, such as forming a solid dispersion or a cyclodextrin (B1172386) inclusion complex. |
| Inconsistent solubility results between experiments. | - Variation in the source or batch of this compound.- Differences in experimental conditions (e.g., temperature, agitation speed, pH of the buffer).- Instability of the prepared solution over time. | - Ensure consistent sourcing and characterization of your this compound.- Standardize all experimental parameters.- Use freshly prepared solutions. Aqueous solutions of this compound are not recommended for storage for more than one day[6]. |
| Difficulty in preparing a solid dispersion or inclusion complex. | - Inappropriate choice of polymer or cyclodextrin.- Incorrect ratio of drug to carrier.- Suboptimal preparation method. | - Refer to the experimental protocols below for guidance on selecting appropriate carriers and ratios.- Experiment with different preparation techniques (e.g., solvent evaporation vs. fusion method for solid dispersions). |
Quantitative Data on Solubility Enhancement
The following tables summarize the solubility of this compound in various solvents and with different enhancement techniques.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | ~1 (with sonication) | [5] |
| DMSO | ~33 | [2][6] |
| Dimethylformamide (DMF) | ~33 | [6] |
| 1:8 DMSO:PBS (pH 7.2) | ~0.11 | [5][6] |
| Ethanol | 18 | [3] |
Table 2: Solubility Enhancement of this compound Using Different Formulations
| Formulation/Method | Carrier/Agent | Drug:Carrier Ratio (w/w) | Solubility (mg/mL) | Reference |
| Crystalline Dihydrate | - | - | 2.8 ± 0.2 | [7] |
| Liquid Crystal Form | - | - | 5.0 ± 0.3 | [7] |
| Solid Dispersion | PEG 4000 | 1:2 | Significantly Increased Dissolution | [2] |
| Solid Dispersion | Poloxamer 407 | 1:2 | Significantly Increased Dissolution | [2][8] |
| Inclusion Complex | β-cyclodextrin | - | Enhanced Solubility* | [9][10] |
| Co-solvent System | 10% DMSO in 20% SBE-β-CD in saline | - | ≥ 2.5 | [5] |
*Specific quantitative solubility data in mg/mL was not provided in the search results; however, these methods were reported to significantly enhance the dissolution rate, which is indicative of improved solubility.
Experimental Protocols
Standard Shake-Flask Method for Solubility Determination
This method is used to determine the equilibrium solubility of a compound.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Protocol:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Analyze the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The determined concentration represents the equilibrium solubility of this compound in the selected buffer.
Preparation of Solid Dispersions
Solid dispersions can be prepared by various methods, with the solvent evaporation and fusion methods being the most common.
Materials:
-
This compound
-
Polymer (e.g., PEG 4000, Poloxamer 407)
-
Organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator or water bath
-
Mortar and pestle
-
Sieves
Protocol:
-
Accurately weigh this compound and the selected polymer in the desired ratio (e.g., 1:1, 1:2, 1:3 w/w)[2].
-
Dissolve both the drug and the polymer in a suitable organic solvent.
-
Evaporate the solvent using a rotary evaporator or a water bath at a controlled temperature.
-
The resulting solid mass is then further dried in a desiccator under vacuum to remove any residual solvent.
-
The dried mass is pulverized using a mortar and pestle and then passed through a sieve to obtain a uniform particle size.
Materials:
-
This compound
-
Polymer with a suitable melting point (e.g., PEG 4000)
-
Heating mantle or oil bath
-
Mortar and pestle
-
Sieves
Protocol:
-
Accurately weigh this compound and the polymer in the desired ratio.
-
Heat the polymer in a suitable container until it melts.
-
Add the this compound powder to the molten polymer and stir continuously until a homogenous mixture is obtained.
-
Cool the mixture rapidly by placing the container in an ice bath to solidify the mass.
-
The solidified mass is then pulverized using a mortar and pestle and sieved to obtain a uniform particle size.
Preparation of Cyclodextrin Inclusion Complexes
The kneading method is a common technique for preparing inclusion complexes in a laboratory setting.
Materials:
-
This compound
-
β-cyclodextrin or a derivative (e.g., HP-β-cyclodextrin)
-
Water-ethanol solution
-
Mortar and pestle
-
Oven or desiccator
Protocol:
-
Accurately weigh this compound and the cyclodextrin in the desired molar ratio.
-
Place the cyclodextrin in a mortar and add a small amount of a water-ethanol solution to form a paste.
-
Gradually add the this compound to the paste and knead the mixture for a specified period (e.g., 45-60 minutes).
-
During kneading, add more of the water-ethanol solution if necessary to maintain a suitable consistency.
-
The kneaded mixture is then dried in an oven at a controlled temperature (e.g., 40-50°C) or in a desiccator under vacuum until a constant weight is achieved.
-
The dried complex is then pulverized and sieved.
Visualizing Solubility Enhancement Strategies
The following workflow diagram illustrates the decision-making process and various techniques for improving the aqueous solubility of this compound.
References
- 1. Experimental and Computational Studies of Physicochemical Properties Influence NSAID-Cyclodextrin Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. jpionline.org [jpionline.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. veterinaria.org [veterinaria.org]
- 9. Formulation of mouth-dissolving tablets containing a spray-dried solid dispersion of poorly water-soluble this compound dihydrate and its characterization | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 10. Inclusion Complexes of Non-Steroidal Anti-Inflammatory Drugs with Cyclodextrins: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Fenoprofen Calcium Bioassays
Welcome to the Technical Support Center for Fenoprofen calcium bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in-vitro experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
Inconsistent results in this compound bioassays can arise from a variety of factors, from reagent preparation to cellular responses. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inconsistent cell seeding density.- Pipetting errors during reagent or compound addition.- "Edge effects" in the microplate leading to evaporation.[1] | - Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and consistent technique.- Fill the outer wells of the plate with sterile water or media to minimize evaporation.[1] |
| High Background Fluorescence in Calcium Flux Assay | - Autofluorescence from the compound or media components.[2]- Suboptimal dye loading or removal of excess dye.- Poor cell health leading to dysregulated intracellular calcium.[2][3] | - Run a control with the compound in cell-free media to check for autofluorescence.- Optimize dye concentration and incubation time; ensure thorough washing to remove extracellular dye.[2]- Confirm cell viability (>95%) before starting the experiment. |
| No or Weak Signal in Calcium Flux Assay | - Low expression of the target receptor or channel.- Incorrect wavelength settings on the plate reader.- Inactive this compound solution. | - Use a cell line known to express the target of interest.- Verify the excitation and emission wavelengths for your specific calcium indicator dye.- Prepare fresh this compound solutions for each experiment. |
| Inconsistent Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production | - Variation in cell responsiveness to inflammatory stimuli (e.g., arachidonic acid).- Degradation of this compound in the assay medium.- Inconsistent incubation times. | - Use cells within a consistent and low passage number range.- Prepare fresh dilutions of this compound for each experiment.- Ensure precise and consistent incubation times for both the stimulus and the compound. |
| Unexpected Cytotoxicity | - Fenoprofen concentration is too high for the specific cell line.- Solvent (e.g., DMSO) toxicity.- Extended exposure time. | - Perform a dose-response curve to determine the optimal non-toxic concentration of Fenoprofen.[4]- Ensure the final solvent concentration is low and consistent across all wells (typically <0.5%).- Optimize the incubation time to achieve the desired effect without significant cell death.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6][7] These enzymes are essential for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8][9] By blocking COX enzymes, Fenoprofen reduces the production of prostaglandins.[8][10]
Q2: How does this compound affect intracellular calcium?
The primary mechanism of Fenoprofen does not involve direct interaction with calcium channels. Instead, its effects on intracellular calcium are likely indirect and downstream of prostaglandin synthesis inhibition. Prostaglandins can modulate various signaling pathways that, in turn, can influence intracellular calcium levels. Therefore, a calcium bioassay in the context of Fenoprofen is likely measuring these secondary effects.
Q3: My calcium flux assay shows a high baseline signal even in control wells. What should I do?
A high baseline fluorescence can be due to several factors. First, assess the health of your cells, as unhealthy or dying cells can have elevated intracellular calcium.[2][3] Also, consider the possibility of autofluorescence from your media or the Fenoprofen compound itself.[2] Finally, optimize your dye loading protocol; insufficient washing can leave extracellular dye that contributes to high background.[2]
Q4: I am not observing a consistent dose-dependent inhibition of PGE2 synthesis. What could be wrong?
Inconsistent results in a PGE2 ELISA can stem from issues with cell culture, reagent stability, or the assay protocol itself. Ensure that your cells are healthy and within a consistent passage number, as cellular responsiveness can change over time. Prepare fresh dilutions of this compound for each experiment to avoid degradation. Also, verify the accuracy and consistency of your incubation times with both the inflammatory stimulus (e.g., arachidonic acid) and Fenoprofen.
Q5: Can the solvent used to dissolve this compound affect the assay?
Yes, the solvent (commonly DMSO) can have biological effects on its own, especially at higher concentrations.[4] It is crucial to include a vehicle control group in your experiments, where cells are treated with the same concentration of the solvent used to dissolve Fenoprofen. This will help you differentiate the effects of the drug from those of the solvent. The final solvent concentration should typically be kept below 0.5%.
Experimental Protocols
Calcium Flux Assay Using a Fluorescent Indicator (e.g., Fluo-4 AM)
This protocol outlines a general procedure for measuring changes in intracellular calcium in response to Fenoprofen treatment.
Materials:
-
Cells of interest plated in a black, clear-bottom 96-well plate
-
This compound
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (optional, to aid dye loading)[11]
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Fluorescent plate reader with bottom-read capabilities and injectors[12]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a 70-90% confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and optionally, Pluronic F-127 and probenecid in assay buffer.[2]
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye.[2]
-
Compound Addition: Add the desired concentrations of this compound to the wells. Include appropriate controls (vehicle control, positive control if applicable).
-
Signal Measurement:
-
Place the plate in a fluorescent plate reader.
-
Set the instrument to record the baseline fluorescence for a short period.
-
If studying an agonist-induced calcium flux, inject the agonist and continue recording the fluorescence signal over time.[13]
-
Prostaglandin E2 (PGE2) Immunoassay (ELISA)
This protocol measures the inhibitory effect of Fenoprofen on the production of PGE2, a key product of the COX pathway.
Materials:
-
Cells capable of producing PGE2 (e.g., macrophages, endothelial cells)
-
This compound
-
Arachidonic acid or other inflammatory stimulus
-
Cell culture medium
-
PGE2 ELISA kit
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
-
Stimulation: Add an inflammatory stimulus like arachidonic acid to induce PGE2 production. Include unstimulated controls.
-
Supernatant Collection: After an appropriate incubation period (e.g., 15-30 minutes), collect the cell culture supernatant.
-
ELISA:
-
Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
This typically involves adding the supernatants to a plate pre-coated with a PGE2 capture antibody, followed by the addition of a detection antibody and substrate.
-
-
Data Analysis: Measure the absorbance and calculate the concentration of PGE2 in each sample based on a standard curve. Determine the extent of inhibition by Fenoprofen.
Visualizations
Caption: Fenoprofen's mechanism of action and its indirect effect on calcium.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. This compound | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Fenoprofen: inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Optimizing Fenoprofen Calcium for Anti-inflammatory Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing fenoprofen (B1672519) calcium in anti-inflammatory assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary anti-inflammatory mechanism of fenoprofen calcium?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] By blocking COX enzymes, this compound reduces prostaglandin (B15479496) production, thereby alleviating inflammation.[1][3]
Q2: How should I dissolve this compound for in vitro assays?
This compound has limited solubility in aqueous solutions but is soluble in organic solvents. For cell-based assays, it is recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a stock solution.[4][5][6] This stock solution can then be further diluted to the final working concentration in your aqueous buffer or cell culture medium.[5] It is crucial to keep the final concentration of the organic solvent in the assay low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical starting concentration range for this compound in anti-inflammatory assays?
The optimal concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. Based on available data, a reasonable starting point for in vitro studies is a concentration range of 1 µM to 100 µM. For COX inhibition assays, IC50 values have been reported in the micromolar range.[7] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: Is this compound cytotoxic? How can I assess its cytotoxicity?
Like many NSAIDs, this compound can exhibit cytotoxicity at higher concentrations.[8] It is essential to determine the cytotoxic threshold in your specific cell line before proceeding with anti-inflammatory assays. A standard method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Alamar Blue assay, which measure cell viability.[8] You should test a range of this compound concentrations and include a vehicle control (the solvent used to dissolve the drug) to identify a concentration that effectively inhibits inflammation without significantly impacting cell viability.
Q5: What are the essential controls to include in my experiments?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This control accounts for any effects of the solvent itself.
-
Untreated Control (Negative Control): Cells that are not treated with either the inflammatory stimulus or this compound. This provides a baseline for normal cell function.
-
Positive Control (Inflammatory Stimulus): Cells treated only with the inflammatory agent (e.g., lipopolysaccharide - LPS) to induce the inflammatory response you are measuring.
-
Positive Inhibition Control: A known inhibitor of the pathway you are studying (e.g., a well-characterized COX-2 inhibitor) to validate that the assay is working correctly.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background staining or signal in negative controls. | 1. Primary or secondary antibody concentration is too high.[9][10] 2. Inadequate blocking. 3. Autofluorescence of the tissue or cells.[9] | 1. Titrate the primary and secondary antibodies to determine the optimal concentration. 2. Increase the blocking time or try a different blocking agent. 3. Use a different fluorophore or an autofluorescence quenching kit. |
| Weak or no signal in treated samples. | 1. this compound concentration is too low. 2. The primary antibody has lost potency or is not specific to the target.[9] 3. The inflammatory stimulus was not potent enough. | 1. Perform a dose-response curve to find the optimal concentration. 2. Test the primary antibody on a positive control sample known to express the target protein.[9] 3. Ensure the inflammatory agent is fresh and used at an effective concentration. |
| Inconsistent results between replicates. | 1. Inaccurate pipetting. 2. Variability in cell seeding density. 3. Uneven plate washing. | 1. Calibrate pipettes regularly and use proper pipetting techniques. 2. Ensure a homogenous cell suspension before seeding. 3. Use an automated plate washer or be consistent with manual washing steps. |
| Negative absorbance values in colorimetric assays. | 1. The sample is more turbid than the blank.[11] 2. The background control has a higher signal than the sample.[12] | 1. Subtract the absorbance of a blank containing only the colored sample and solvent.[11] 2. Investigate potential contamination or high autofluorescence in the control wells.[12] |
Quantitative Data Summary
| Parameter | Solvent | Solubility | Reference |
| This compound | DMSO | ~33 mg/mL | [5][13] |
| 60 mg/mL (107.41 mM) | [14] | ||
| 105 mg/mL (200.91 mM) | [6] | ||
| This compound | Ethanol | 10 mg/mL | [6] |
| 18 mg/mL (32.22 mM) | [14] | ||
| This compound | Water | Insoluble | [4][6] |
| Inhibition Data | Assay | IC50 Value | Reference |
| Indomethacin | Ovine COX-1 | 0.42 µM | [7] |
| Indomethacin | Human COX-2 | 2.75 µM | [7] |
| Diclofenac | Ovine COX-1 | 0.06 µM | [7] |
| Diclofenac | Human COX-2 | 0.40 µM | [7] |
| Celecoxib | COX-2 | 0.45 µM | [15] |
Experimental Protocols
COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX-2 inhibitor screening kits.
Materials:
-
COX-2 Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
Human Recombinant COX-2 enzyme
-
This compound and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the COX-2 enzyme in the assay buffer. Prepare a working solution of arachidonic acid.
-
Sample Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare solutions for the solvent control, enzyme control (no inhibitor), and inhibitor control (Celecoxib).
-
Reaction Setup:
-
Add 80 µL of a reaction mix (containing assay buffer, COX probe, and COX cofactor) to each well.
-
Add 10 µL of your diluted this compound, solvent control, or inhibitor control to the appropriate wells.
-
Add 10 µL of the diluted COX-2 enzyme to all wells except the enzyme control. Add 10 µL of assay buffer to the enzyme control well.
-
-
Initiate Reaction: Add 10 µL of the arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately begin reading the fluorescence in a kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the curve). Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Quantification of Pro-inflammatory Cytokines (IL-6 & TNF-α) using ELISA
This protocol describes the measurement of IL-6 and TNF-α in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., RPMI 1640)
-
Lipopolysaccharide (LPS)
-
This compound
-
Human or mouse IL-6 and TNF-α ELISA kits
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of approximately 7 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce cytokine production. Include an untreated control group (no LPS, no fenoprofen).
-
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's protocol. This typically involves:
-
Adding the collected supernatants and standards to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Data Analysis: Generate a standard curve from the standards. Use the standard curve to calculate the concentration of IL-6 and TNF-α in each sample. Determine the percentage inhibition of cytokine production by this compound.
NF-κB Activation Assay (Immunofluorescence)
This protocol outlines the visualization of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.[16][17]
Materials:
-
HeLa cells or another suitable cell line
-
Cell culture medium (e.g., EMEM)
-
TNF-α or another NF-κB activator
-
This compound
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to attach.
-
Treatment:
-
Pre-treat the cells with this compound or a vehicle control for 1-2 hours.
-
Stimulate with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation.[18]
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).
-
Incubate with the primary anti-p65 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of p65. In untreated cells, p65 will be primarily in the cytoplasm. In stimulated cells, it will be concentrated in the nucleus. In fenoprofen-treated cells, translocation should be inhibited.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing Fenoprofen concentration.
Caption: Troubleshooting logic for anti-inflammatory assays.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. jpionline.org [jpionline.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytosolic Ca2+ shifts as early markers of cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. thermofisher.com [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound dihydrate | COX | TargetMol [targetmol.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 18. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Fenoprofen Calcium Precipitation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of fenoprofen (B1672519) calcium in cell culture media. It is intended for researchers, scientists, and drug development professionals utilizing fenoprofen calcium in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate when I add it to my cell culture medium?
A1: this compound precipitation is most often due to two key factors:
-
Low Aqueous Solubility: this compound is only slightly soluble in water.[1][2] Its solubility is further reduced in neutral to alkaline pH, which is typical for cell culture media (pH 7.2-7.4).
-
Reaction with Media Components: Standard cell culture media like DMEM and RPMI-1640 are rich in inorganic phosphate (B84403) and bicarbonate ions.[3][4] The calcium ions (Ca²⁺) from this compound can react with these ions to form highly insoluble calcium phosphate (Ca₃(PO₄)₂) and calcium carbonate (CaCO₃) precipitates.[5][6] This reaction is a common cause of salt precipitation in cell culture.[7]
Q2: What is the best solvent to prepare a this compound stock solution?
A2: Organic solvents are recommended for preparing a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is an excellent choice, as this compound has high solubility in it (approximately 33-105 mg/mL).[8][9][10] High-purity, anhydrous DMSO should be used to maximize solubility.[10][11] Ethanol is another option, with a reported solubility of about 15 mg/mL.[1][2]
Q3: Can I dissolve this compound directly in my cell culture medium or a buffer like PBS?
A3: This is strongly discouraged. This compound is sparingly soluble in aqueous buffers.[8][9] Attempting to dissolve it directly in media or PBS, which contain high concentrations of phosphate, will likely lead to immediate precipitation.[7][8] For example, the solubility in a 1:8 DMSO:PBS (pH 7.2) solution is only about 0.11 mg/mL.[8]
Q4: Is there a specific type of cell culture medium that is less likely to cause precipitation?
A4: While most standard media contain significant phosphate levels, their concentrations can vary. For instance, DMEM has a lower phosphate concentration (1 mM) compared to RPMI-1640 (5 mM).[3] Theoretically, a medium with lower phosphate and bicarbonate content might be less prone to precipitation, but altering the medium is often not feasible for established cell models. The primary solution lies in the preparation and addition methodology rather than changing the medium itself.
Q5: How can I confirm that the observed precipitate is related to the this compound I added?
A5: A simple way is to prepare a control flask or plate containing only the cell culture medium and the same volume of your solvent (e.g., DMSO) without this compound. If no precipitate forms in the control, it strongly suggests the precipitate is drug-related. Additionally, the precipitate from calcium salts often appears as a fine, crystalline, or granular material under a microscope.[7]
Troubleshooting Guides
Guide 1: Preparing and Storing a Stable this compound Stock Solution
This protocol outlines the recommended procedure for preparing a high-concentration stock solution to minimize the volume of organic solvent added to your cell cultures.
Experimental Protocol:
-
Materials:
-
This compound (solid powder)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it into the sterile vial.
-
Using a micropipette, add the calculated volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 33 mg/mL, which is ~63 mM).
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can aid dissolution if needed, but avoid overheating.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE filter).
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and cause the compound to precipitate out of the DMSO.[10]
-
Store the aliquots at -20°C or -80°C for long-term stability.[8]
-
Guide 2: Recommended Workflow for Adding this compound to Media
The method of introducing the compound to the medium is critical for preventing precipitation. The goal is to achieve rapid dilution from a small volume of stock solution.
Caption: Recommended workflow for adding this compound stock to media.
Guide 3: Troubleshooting Precipitation Issues
If you encounter precipitation despite following the recommended procedures, use this logical guide to identify and solve the problem.
Caption: Troubleshooting flowchart for this compound precipitation.
Data Summary Tables
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~33 - 105 mg/mL | [8][9][10] |
| Ethanol (95%) | ~15 mg/mL | [1][2] |
| Water / Aqueous Buffers | Slightly to sparingly soluble | [1][2][8] |
| 1:8 DMSO:PBS (pH 7.2) | ~0.11 mg/mL | [8] |
Table 2: Composition of Common Cell Culture Media
| Component | DMEM (Low Glucose) | RPMI-1640 | Potential for Interaction |
| Calcium | 1.8 mM | 0.42 mM | Establishes baseline Ca²⁺ level |
| Inorganic Phosphate | 0.9 mM | 5.6 mM | High Risk : Forms insoluble calcium phosphate |
| Sodium Bicarbonate | 44 mM | 23.8 mM | High Risk : Forms insoluble calcium carbonate |
| Data derived from typical media formulations. Actual values may vary by manufacturer.[3] |
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 5. Calcium in Cell Culture [sigmaaldrich.com]
- 6. The effect of phosphate on the solubility of calcium carbonate and of bicarbonate on the solubility of calcium and magnesium phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
Stability of Fenoprofen calcium in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of fenoprofen (B1672519) calcium in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of fenoprofen calcium in aqueous solutions?
A1: this compound is generally stable in aqueous solutions under a variety of conditions. Forced degradation studies have shown that it is resistant to degradation under acidic, basic, thermal, photolytic, and humid conditions.[1][2][3] However, it is susceptible to degradation under oxidative stress.[1][2][3]
Q2: In which pH range is this compound most stable?
A2: While specific kinetic data across a wide range of pH values is not extensively published, this compound's stability in acidic and basic conditions during forced degradation studies suggests it is stable across a broad pH range.[1][2][3] For optimal stability, it is recommended to work in a pH range that avoids excessively acidic or alkaline conditions where hydrolysis of similar compounds might be a concern. The pKa of fenoprofen is 4.5.[1]
Q3: Are there any specific buffer systems that are recommended for formulating or analyzing this compound?
A3: Phosphate (B84403) and acetate (B1210297) buffers are commonly used in studies involving this compound. For instance, dissolution studies have been conducted in phosphate buffer at pH 6.8 and 7.4.[4] The choice of buffer will depend on the specific requirements of your experiment, such as the desired pH and the potential for buffer-catalyzed reactions.
Q4: What are the known degradation products of this compound?
A4: The primary degradation of this compound has been observed under oxidative conditions.[1][2] While the specific structures of all degradation products are not detailed in the provided search results, a robust stability-indicating analytical method, such as RP-HPLC, can separate the parent compound from any impurities or degradants that may form.[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of this compound in different buffer systems.
| Issue | Potential Cause | Recommended Solution |
| Unexpected degradation of this compound in a neutral buffer. | Presence of oxidizing agents in the buffer or glassware. | Use high-purity water and reagents for buffer preparation. Ensure all glassware is thoroughly cleaned and rinsed to remove any traces of oxidizing agents. Consider degassing the buffer to remove dissolved oxygen. |
| Buffer-catalyzed degradation. | While this compound is generally stable, some buffer species can catalyze degradation. Try a different buffer system with the same pH to see if the degradation persists. For example, switch from a phosphate buffer to a citrate (B86180) buffer. | |
| Precipitation of this compound during the experiment. | The concentration of this compound exceeds its solubility in the chosen buffer system at the experimental temperature. | Determine the solubility of this compound in the specific buffer at the intended temperature before starting the stability study. Work with concentrations below the saturation point. Adjusting the pH may also improve solubility. |
| The ionic strength of the buffer is causing the calcium salt to precipitate. | Reduce the ionic strength of the buffer, if possible, while maintaining the desired pH. Alternatively, consider using the free acid form of fenoprofen for the study if the calcium salt is not essential. | |
| Inconsistent or non-reproducible stability results. | Variability in buffer preparation (pH, ionic strength). | Prepare a large batch of buffer for the entire study to ensure consistency. Always verify the pH of the buffer after preparation and before use. |
| Inaccurate sample preparation or dilution. | Use calibrated pipettes and volumetric flasks for all sample preparations. Prepare a fresh stock solution for each experiment. | |
| Analytical method is not stability-indicating. | Ensure the analytical method (e.g., HPLC) is validated and can separate this compound from its potential degradation products. Perform forced degradation studies to confirm this. | |
| Apparent increase in this compound concentration over time. | Evaporation of the solvent from the sample solution. | Use tightly sealed sample containers, especially for long-term studies and at elevated temperatures. Parafilm can be used to further seal the containers. |
| Co-elution of an impurity with the main peak in the chromatogram. | Re-evaluate the specificity of the analytical method. Adjust chromatographic conditions (e.g., mobile phase composition, gradient) to improve the resolution between this compound and any interfering peaks. |
Experimental Protocols
Protocol 1: General Stability Study of this compound in a Buffer System
This protocol outlines a general procedure for assessing the stability of this compound in a specific buffer.
1. Materials:
- This compound
- High-purity water
- Buffer salts (e.g., potassium phosphate monobasic, sodium phosphate dibasic)
- Acid/base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
- Calibrated pH meter
- Volumetric flasks and pipettes
- HPLC or UPLC system with a suitable column (e.g., C8 or C18)
- Temperature-controlled incubator or water bath
2. Procedure:
- Buffer Preparation: Prepare the desired buffer (e.g., 0.1 M phosphate buffer, pH 7.0) using high-purity water.
- Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a small amount of methanol (B129727) or acetonitrile) before diluting to the final volume with the prepared buffer to achieve a known concentration.
- Sample Incubation: Aliquot the stock solution into several sealed vials and place them in a temperature-controlled environment (e.g., 40°C).
- Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
- Sample Analysis: Analyze each sample by a validated stability-indicating HPLC or UPLC method to determine the concentration of this compound remaining.
- Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol 2: Forced Degradation Study
This protocol is designed to assess the stability-indicating nature of an analytical method and to identify potential degradation pathways.
1. Acid Hydrolysis:
- Dissolve this compound in 0.1 M HCl.
- Incubate at a specified temperature (e.g., 60°C) for a set duration.
- Neutralize the solution before analysis.
2. Base Hydrolysis:
- Dissolve this compound in 0.1 M NaOH.
- Incubate at a specified temperature (e.g., 60°C) for a set duration.
- Neutralize the solution before analysis.
3. Oxidative Degradation:
- Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
- Keep at room temperature and monitor for degradation.
4. Thermal Degradation:
- Expose solid this compound to dry heat (e.g., 105°C) for a specified period.
- Dissolve the stressed sample for analysis.
5. Photolytic Degradation:
- Expose a solution of this compound to a known light source (e.g., UV lamp) for a defined period.
- Keep a control sample in the dark.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for Unexpected Degradation.
References
Technical Support Center: Minimizing Off-Target Effects of Fenoprofen Calcium in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and understand the off-target effects of Fenoprofen calcium in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its known off-target effects?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3][4] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][2][5]
Beyond its intended COX inhibition, Fenoprofen has been reported to have several off-target effects, including:
-
Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Fenoprofen can activate both PPARα and PPARγ, which are nuclear receptors involved in lipid metabolism and inflammation.[5][6]
-
Modulation of Cell Proliferation and Apoptosis: It can exhibit antiproliferative effects and induce apoptosis in various cell lines.[6]
-
Positive Allosteric Modulator of Melanocortin Receptors (MCRs): Fenoprofen can enhance the signaling of certain melanocortin receptors.
-
Inhibition of NF-κB Signaling: Some studies suggest that the broader class of NSAIDs, and specifically fibrates which share some targets with fenoprofen, can inhibit the NF-κB signaling pathway, a critical regulator of inflammation.
Q2: How should I prepare and store a stock solution of this compound for cell culture experiments?
A2: this compound has limited solubility in aqueous solutions. For in vitro experiments, it is recommended to first dissolve it in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before further dilution in your culture medium.
Stock Solution Preparation (Example):
-
Weigh out the desired amount of this compound powder.
-
Dissolve in a minimal amount of high-quality, sterile DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
When preparing your working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are some general strategies to minimize off-target effects of small molecules like this compound in cell culture?
A3: Minimizing off-target effects is crucial for the correct interpretation of experimental results. Here are some general strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect (COX inhibition) while minimizing off-target responses.
-
Optimize Exposure Time: A time-course experiment can help determine the shortest incubation time required to observe the desired effect, reducing the likelihood of activating slower, off-target pathways.
-
Use Appropriate Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Positive Control: Use a known selective COX-2 inhibitor (e.g., celecoxib) or a non-selective COX inhibitor (e.g., ibuprofen) to compare the on-target effects.
-
Negative Control: Use an inactive structural analog of Fenoprofen if available.
-
-
Validate with Multiple Cell Lines: The expression levels of off-target proteins can vary between cell types. Using different cell lines can help confirm that the observed effect is not cell-type specific.
-
Rescue Experiments: If an off-target effect is suspected, try to "rescue" the phenotype by inhibiting the off-target pathway. For example, if PPARγ activation is a concern, co-treat with a PPARγ antagonist.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Proliferation or Viability
You observe a significant decrease in cell number or viability that cannot be solely explained by COX inhibition.
Possible Cause: Fenoprofen is known to have antiproliferative and pro-apoptotic effects that may be independent of its COX-inhibitory activity.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Detailed Experimental Protocols:
-
MTT Assay for Cell Viability: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.[2][7][8][9]
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
After 24 hours, treat the cells with a range of this compound concentrations. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
SRB Assay for Cell Proliferation: This assay measures the total protein content, which correlates with cell number.[3][5][6][10][11]
-
Follow steps 1-3 of the MTT assay protocol.
-
Fix the cells with 10% trichloroacetic acid (TCA).
-
Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution.
-
Wash away the unbound dye with 1% acetic acid.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
-
Apoptosis Detection by Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Western Blot for Apoptosis Markers: This technique allows for the detection of key proteins involved in the apoptotic cascade.[12][13]
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, Bax, and Bcl-2. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Cell Cycle Analysis by Propidium Iodide Staining: This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1][4][14]
-
Treat and harvest cells as for the apoptosis assay.
-
Fix the cells in cold 70% ethanol.
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with Propidium Iodide.
-
Analyze the DNA content by flow cytometry.
-
Issue 2: Differentiating On-Target (COX Inhibition) from Off-Target (e.g., PPAR Activation) Effects
You observe a cellular response (e.g., decreased inflammation, altered gene expression) and need to determine if it's due to COX inhibition, PPAR activation, or both.
Troubleshooting Workflow:
Caption: Workflow to dissect on-target vs. off-target effects.
Detailed Experimental Protocols:
-
Prostaglandin E2 (PGE2) ELISA: This assay quantifies the production of PGE2, a major product of the COX pathway, in cell culture supernatants.[15][16][17][18][19] A decrease in PGE2 levels indicates COX inhibition.
-
Seed cells and treat with this compound.
-
Collect the cell culture supernatant at the end of the treatment period.
-
Perform the competitive ELISA according to the manufacturer's instructions.
-
-
PPAR Luciferase Reporter Assay: This assay measures the activation of PPARs by this compound.[20][21][22][23][24][25]
-
Co-transfect cells with a PPAR expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).
-
Treat the transfected cells with this compound.
-
Lyse the cells and measure luciferase activity using a luminometer. An increase in luciferase activity indicates PPAR activation.
-
-
siRNA-mediated Knockdown of PPARγ: This technique reduces the expression of PPARγ, allowing you to assess its role in the observed cellular response.[20][26][27][28][29]
-
Transfect cells with siRNA targeting PPARγ or a non-targeting control siRNA.
-
After 24-48 hours, treat the cells with this compound.
-
Assess the cellular phenotype of interest. If the phenotype is diminished in the PPARγ knockdown cells, it suggests the involvement of this off-target pathway.
-
Confirm the knockdown efficiency by Western blot or qPCR.
-
Issue 3: Suspected Interference with NF-κB Signaling
You hypothesize that this compound is affecting the NF-κB pathway, a key regulator of inflammation.
Troubleshooting Workflow:
Caption: Investigating Fenoprofen's effect on NF-κB signaling.
Detailed Experimental Protocols:
-
NF-κB p65 ELISA: This assay quantifies the amount of activated NF-κB p65 subunit in nuclear extracts.[30][31][32][33]
-
Treat cells with this compound, often in the presence of an NF-κB activator like TNF-α or LPS.
-
Prepare nuclear and cytoplasmic extracts from the cells.
-
Perform the ELISA on the nuclear extracts according to the kit manufacturer's protocol. A decrease in nuclear p65 suggests inhibition of NF-κB activation.
-
-
Western Blot for IκBα: In the canonical NF-κB pathway, IκBα is degraded to allow NF-κB to translocate to the nucleus. A stabilization of IκBα levels in the cytoplasm indicates pathway inhibition.
-
Prepare cytoplasmic extracts from treated cells.
-
Perform Western blotting using an antibody against IκBα.
-
Quantitative Data Summary
Table 1: In Vitro Activity of Fenoprofen
| Parameter | Cell Line(s) | IC50 / Activity | Reference |
| Antiproliferative Activity | HT-29 | 240 µM | [6] |
| DID-1 | 300 µM | [6] | |
| SW480 | 360 µM | [6] | |
| PPARγ Activation | Not specified | 0.1 mM (efficient activation) | [6] |
| PPARα Activation | Not specified | Efficacious activator | [6] |
Disclaimer: The technical information and protocols provided are for guidance only. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. benchchem.com [benchchem.com]
- 16. cloud-clone.com [cloud-clone.com]
- 17. elkbiotech.com [elkbiotech.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. Dominant-Negative and Knockdown Approaches to Studying PPAR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. korambiotech.com [korambiotech.com]
- 22. researchgate.net [researchgate.net]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 25. med.emory.edu [med.emory.edu]
- 26. scbt.com [scbt.com]
- 27. [Influence of siRNA-mediated PPARgamma gene knockdown on insulin resistance induced by myocardial ischemia-reperfusion in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Preventive effects of siRNA targeting PPARγ gene on steroid-induced osteonecrosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cloud-clone.com [cloud-clone.com]
- 31. mybiosource.com [mybiosource.com]
- 32. assaygenie.com [assaygenie.com]
- 33. Mouse NFkB(Nuclear Factor Kappa B) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Technical Support Center: Addressing Variability in Fenoprofen Calcium Solid Dispersion Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing variability in Fenoprofen (B1672519) calcium solid dispersion formulations. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of preparing Fenoprofen calcium as a solid dispersion?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high membrane permeability.[1] The primary goal of formulating it as a solid dispersion is to enhance its solubility and dissolution rate, which can subsequently improve its oral bioavailability.[2] This is typically achieved by converting the crystalline drug into a higher-energy amorphous state within a hydrophilic carrier matrix.[3]
Q2: Which methods are commonly used to prepare this compound solid dispersions?
The most common methods for preparing this compound solid dispersions are the solvent evaporation, fusion (or melt), and spray drying methods.[1][4]
-
Solvent Evaporation: This method involves dissolving both the drug and the carrier in a common solvent, followed by the removal of the solvent to form the solid dispersion.[1] It is suitable for thermolabile active pharmaceutical ingredients (APIs) as it requires minimal heat.[1]
-
Fusion Method: In this method, the drug and carrier are heated until they melt, forming a homogenous mixture, which is then cooled and solidified. This method is advantageous when a common solvent is not available.[1]
-
Spray Drying: This technique involves spraying a solution of the drug and carrier into a hot air stream to rapidly remove the solvent, resulting in the formation of amorphous solid dispersion particles.[4][5]
Q3: What are the common excipients used in this compound solid dispersion formulations?
A variety of hydrophilic polymers and surfactants are used as carriers to stabilize the amorphous form of this compound and enhance its dissolution. Commonly used excipients include:
-
Polymers: Polyethylene Glycols (PEGs) like PEG 4000, Poloxamers (e.g., Poloxamer 407), Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC), and Ethylcellulose (EC).[1][6]
-
Cyclodextrins: β-cyclodextrin can be used to improve the solubility of this compound.[4]
-
Surfactants: Non-ionic surfactants like Tween 60 and Tween 80 can be incorporated to create ternary solid dispersion systems, which can further improve the dissolution rate.[1][7]
-
Other Excipients: Skimmed milk powder has also been used as an excipient.[4]
Q4: How does the choice of polymer and the drug-to-polymer ratio affect the formulation?
The choice of polymer and the drug-to-polymer ratio are critical factors that significantly influence the physical stability and dissolution performance of the solid dispersion.[1][8]
-
Polymer Selection: The polymer should be chemically compatible with the drug and have the ability to inhibit its crystallization. Hydrophilic polymers can improve the wettability and dissolution of the drug.[9]
-
Drug-to-Polymer Ratio: The drug loading in the solid dispersion affects its stability and dissolution rate. Higher drug loadings can increase the risk of recrystallization.[10] Studies have shown that for Fenoprofen, API-to-carrier ratios of 1:1, 1:2, and 1:3 have been investigated, with a 1:2 ratio often identified as optimal.[1][7]
Q5: What are the key analytical techniques for characterizing this compound solid dispersions?
A combination of analytical techniques is essential to characterize the solid-state properties and performance of this compound solid dispersions. These include:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting point, and to assess the miscibility of the drug and carrier. The absence of a melting peak for the drug indicates its amorphous state.[11][12]
-
Powder X-ray Diffraction (PXRD): To confirm the amorphous or crystalline nature of the solid dispersion. A lack of sharp peaks and the presence of a halo pattern in the diffractogram suggest an amorphous state.[13][14]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology, particle size, and shape of the solid dispersion particles.[15]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between the drug and the carrier.
-
Dissolution Testing: To evaluate the in vitro drug release profile and compare the performance of different formulations.[16]
Troubleshooting Guide
Variability in experimental outcomes is a common challenge in the development of solid dispersions. This guide addresses specific issues that researchers may encounter.
| Problem/Observation | Potential Causes | Recommended Solutions & Corrective Actions |
| Low Drug Content in the Final Formulation | 1. Incomplete dissolution of the drug or polymer during preparation (solvent method).[1]2. Sublimation of the drug during solvent removal under vacuum. 3. Phase separation during the solidification process (fusion method). | 1. Ensure complete dissolution by using a sufficient volume of solvent and adequate stirring/sonication.[1]2. Optimize the solvent removal process by controlling the temperature and pressure. 3. Rapid cooling (quenching) of the molten mixture can help prevent phase separation. |
| Crystalline Peaks Observed in PXRD Analysis | 1. Incomplete conversion to the amorphous state during preparation.[14]2. Recrystallization of the amorphous drug during storage due to physical instability.[2][17]3. Drug loading is too high, exceeding the solubility of the drug in the polymer.[10] | 1. Optimize process parameters (e.g., increase cooling rate in fusion method, use a higher evaporation rate in solvent method).2. Store the solid dispersion in a desiccator at a controlled temperature to minimize moisture absorption, which can induce crystallization.[18]3. Reduce the drug-to-polymer ratio to ensure the drug remains molecularly dispersed.[1] |
| Variable and Poor Dissolution Rates | 1. Presence of crystalline drug.[17]2. Agglomeration of solid dispersion particles in the dissolution medium, reducing the effective surface area.[1]3. Gelling of the polymer on the surface of the particles, hindering drug release.[19] | 1. Confirm the amorphous state using PXRD and DSC. 2. Incorporate a surfactant or use a carrier that improves wettability.[1]3. Consider using a lower concentration of the gelling polymer or incorporating a disintegrant in the final dosage form.[19] |
| Phase Separation or Inhomogeneous Mixture | 1. Poor miscibility between this compound and the selected polymer.[11]2. Slow cooling rate in the fusion method, allowing for drug molecules to cluster and crystallize.[10] | 1. Select a polymer with better miscibility with this compound. DSC can be used to assess miscibility.2. Employ a rapid cooling method (e.g., immersing the molten mixture in an ice bath). |
| Tacky or Sticky Product | 1. The glass transition temperature (Tg) of the solid dispersion is close to or below the storage temperature. 2. High residual solvent content. | 1. Select a polymer with a higher Tg to increase the overall Tg of the solid dispersion. 2. Ensure complete removal of the solvent by optimizing the drying process (e.g., longer drying time, higher vacuum). |
Quantitative Data Summary
The following tables summarize the impact of different formulation parameters on the dissolution of this compound solid dispersions.
Table 1: Effect of Polymer Type and Drug:Polymer Ratio on Fenoprofen Dissolution
| Formulation Code | Polymer | Drug:Polymer Ratio | % Drug Release after 60 mins | Reference |
| F1 | PEG 4000 | 1:1 | Data not specified | [1] |
| F2 | PEG 4000 | 1:2 | Data not specified | [1] |
| F3 | PEG 4000 | 1:3 | Data not specified | [1] |
| F4 | Poloxamer 407 | 1:1 | Data not specified | [1] |
| F5 | Poloxamer 407 | 1:2 | Higher than other ratios | [1][7] |
| F6 | Poloxamer 407 | 1:3 | Data not specified | [1] |
Note: The referenced study indicates that the 1:2 API-polymer weight ratio with Poloxamer 407 was identified as optimal, showing higher solubility and a faster dissolution profile.[1][7]
Table 2: Effect of Surfactant Addition on Fenoprofen Dissolution
| Formulation | System Type | Composition (API:Polymer:Surfactant) | Observation | Reference |
| Binary System | Drug + Polymer | 1:2 (Fenoprofen:Poloxamer 407) | Enhanced dissolution compared to pure drug | [1][7] |
| Ternary System | Drug + Polymer + Surfactant | 1:2:1 (Fenoprofen:Poloxamer 407:Tween 60) | Further improvement in dissolution rate | [1][7] |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties (glass transition, melting, crystallization) of the solid dispersion and assess drug-polymer miscibility.[11][20]
Methodology:
-
Accurately weigh 2-10 mg of the solid dispersion sample into a standard aluminum DSC pan.[21]
-
Seal the pan hermetically.[21]
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample under a nitrogen purge (typically 20-50 mL/min) to eliminate oxidative degradation.
-
Run a heat-cool-heat cycle. A typical temperature program would be:
-
Heat from ambient temperature to a temperature above the melting point of the crystalline drug at a constant rate (e.g., 10 °C/min).
-
Hold for a few minutes to erase the thermal history.
-
Cool down to a sub-ambient temperature at a controlled rate (e.g., 10 °C/min).
-
Reheat to the final temperature at the same heating rate.
-
-
Analyze the resulting thermogram for thermal events such as the glass transition temperature (Tg), melting endotherms, and crystallization exotherms. The absence of a melting peak for this compound in the second heating scan indicates the formation of an amorphous solid dispersion.[12]
Powder X-ray Diffraction (PXRD)
Objective: To determine the physical state (crystalline or amorphous) of the this compound in the solid dispersion.[13][14]
Methodology:
-
Place a sufficient amount of the powder sample onto a sample holder. Ensure the surface is flat and level.
-
Mount the sample holder in the PXRD instrument.
-
Set the instrument parameters. A typical scan range for organic materials is from 2° to 45° 2θ.[13]
-
The X-ray source is typically Cu Kα radiation (λ = 1.54 Å).[13]
-
Run the scan and collect the diffraction pattern.
-
Analyze the resulting diffractogram. The presence of sharp, well-defined peaks indicates crystallinity. A broad "halo" pattern with no distinct peaks is characteristic of an amorphous material.[14]
Scanning Electron Microscopy (SEM)
Objective: To examine the surface morphology, particle size, and shape of the solid dispersion.[15]
Methodology:
-
Mount a small amount of the powder sample onto an aluminum stub using double-sided carbon adhesive tape.[3]
-
Gently blow off any excess loose powder with compressed air to ensure a monolayer of particles.[22]
-
For non-conductive samples, coat the sample with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater. This prevents charging of the sample surface by the electron beam.[15][23]
-
Place the prepared stub into the SEM chamber.
-
Evacuate the chamber to high vacuum.
-
Apply an appropriate accelerating voltage and scan the sample with the electron beam.
-
Capture images at various magnifications to observe the particle morphology.
In Vitro Dissolution Testing
Objective: To assess the rate and extent of drug release from the solid dispersion formulation.
Methodology (based on USP monograph for this compound Tablets): [24][25]
-
Apparatus: USP Apparatus 1 (basket) or 2 (paddle). The USP monograph for this compound Tablets specifies Apparatus 1 at 100 rpm.[24][25] Another study on Fenoprofen floating tablets used Apparatus 2 at 50 rpm.[16]
-
Dissolution Medium: 1000 mL of pH 7.0 phosphate (B84403) buffer.[24][25] Some studies have also used pH 6.8 phosphate buffer.[26]
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Procedure:
-
Place a known amount of the solid dispersion (equivalent to a specific dose of this compound) into the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry at approximately 270 nm or HPLC.[24][26]
-
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
Visualizations
Caption: Experimental workflow for preparation and characterization.
Caption: Troubleshooting decision tree for inconsistent dissolution.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. atascientific.com.au [atascientific.com.au]
- 4. Formulation of mouth-dissolving tablets containing a spray-dried solid dispersion of poorly water-soluble this compound dihydrate and its characterization | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Polymers on the Physicochemical Properties and Biological Performance of this compound Dihydrate-Triacetyl-β-Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veterinaria.org [veterinaria.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. crystalpharmatech.com [crystalpharmatech.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thesolubilitycompany.com [thesolubilitycompany.com]
- 16. jpionline.org [jpionline.org]
- 17. jddtonline.info [jddtonline.info]
- 18. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. engineering.purdue.edu [engineering.purdue.edu]
- 22. nanoscience.com [nanoscience.com]
- 23. Scanning electron microscopy (SEM) sample preparation requirements and method analysis-ZEPTOOLS [en.zeptools.cn]
- 24. This compound Tablets [drugfuture.com]
- 25. usp.org [usp.org]
- 26. journals.uran.ua [journals.uran.ua]
Technical Support Center: Method Validation for Fenoprofen Calcium Analysis in Biological Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the method validation for Fenoprofen (B1672519) calcium analysis in biological matrices such as plasma, serum, and urine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Fenoprofen calcium.
Issue 1: High Backpressure in the HPLC/UPLC System
-
Question: My HPLC/UPLC system is showing unusually high backpressure after several injections of plasma samples. What could be the cause and how can I resolve it?
-
Answer: High backpressure is a common issue when analyzing biological samples. The primary causes are often related to the column or system components becoming clogged.[1][2] Here’s a systematic approach to troubleshoot this issue:
-
Isolate the Source: First, disconnect the column and run the pump to see if the pressure returns to normal. If it does, the issue is with the column. If the pressure remains high, the blockage is in the system (e.g., tubing, in-line filter, or injector).[1]
-
Column-Related Issues:
-
Contamination: The column may be contaminated with precipitated proteins or other matrix components. Try flushing the column with a strong solvent series. For a reversed-phase column, this could be water, followed by isopropanol (B130326) or methanol (B129727), and then re-equilibration with your mobile phase.[1]
-
Frit Blockage: The inlet frit of the column can become blocked. You can try back-flushing the column (disconnecting it from the detector) at a low flow rate. If this doesn't resolve the issue, the frit may need to be replaced.[1]
-
-
System-Related Issues:
-
Blocked In-line Filter: If you are using an in-line filter, it may be clogged. Replace the filter.
-
Injector Blockage: The injector rotor seal can become worn or blocked. Consult your instrument manual for cleaning or replacement procedures.
-
Tubing Blockage: Check for any crimped or blocked tubing in the system.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: I am observing significant peak tailing for my Fenoprofen peak. What are the potential causes and solutions?
-
Answer: Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of your quantification.
-
Peak Tailing:
-
Secondary Interactions: This is a common cause, especially with basic compounds. For an acidic drug like Fenoprofen, this is less common but can occur due to interactions with active sites on the silica (B1680970) packing material. Ensure the pH of your mobile phase is appropriate. Adding a small amount of an acidic modifier like acetic acid or formic acid to the mobile phase can help to suppress silanol (B1196071) interactions.[1]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
Column Void: A void at the head of the column can cause peak distortion. This may require column replacement.[3]
-
-
Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve your standards and samples in the initial mobile phase.[3]
-
Column Overload: Similar to tailing, injecting too high a concentration can also lead to fronting.
-
-
Issue 3: Inconsistent or Drifting Retention Times
-
Question: The retention time for Fenoprofen is shifting between injections. What could be causing this instability?
-
Answer: Stable retention times are crucial for reliable peak identification and integration. Fluctuations can be caused by several factors:[2][4]
-
Pump and Mobile Phase Issues:
-
Inconsistent Flow Rate: Check for leaks in the pump or fittings, as this can cause flow rate fluctuations.[3] Ensure the pump seals are in good condition.[4]
-
Mobile Phase Composition: If you are preparing the mobile phase manually, ensure it is mixed thoroughly and consistently. For gradient elution, ensure the pump's proportioning valves are functioning correctly.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.
-
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound analysis in biological matrices?
A1: The most prevalent and robust methods for the quantification of Fenoprofen in biological fluids like plasma, serum, and urine are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]
-
HPLC-UV: This method is widely used and offers good sensitivity and reproducibility. A common detection wavelength for Fenoprofen is around 270 nm or 272 nm.[6][7]
-
LC-MS/MS: This technique provides higher sensitivity and selectivity, making it ideal for studies requiring low detection limits, such as pharmacokinetic studies.[5][8] It often uses electrospray ionization (ESI) in negative mode.[5][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for routine analysis due to the need for derivatization, GC-MS can also be used for the determination of Fenoprofen.[9][10]
Q2: What are the critical parameters to evaluate during the bioanalytical method validation for Fenoprofen?
A2: A full bioanalytical method validation should be performed to ensure the reliability of the data. The fundamental parameters to be evaluated include:[11][12]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify Fenoprofen in the presence of other components in the sample, including endogenous matrix components and metabolites.[11]
-
Accuracy: The closeness of the determined value to the nominal or known true value.[12]
-
Precision: The degree of scatter between a series of measurements. This is typically evaluated at the intra-day and inter-day level.[12]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[7]
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.[13]
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of Fenoprofen in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).[14]
Q3: What are the recommended sample preparation techniques for extracting Fenoprofen from plasma or serum?
A3: Due to the high protein binding of Fenoprofen, a sample preparation step is necessary to remove proteins and other interfering substances. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) or methanol is added to the plasma sample to precipitate the proteins.[6][8]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting Fenoprofen from the aqueous biological sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE offers a cleaner extract compared to PPT and LLE and can be automated. It is often used in combination with protein precipitation for higher sensitivity methods.[5][8]
Experimental Protocols & Data
Table 1: Summary of HPLC-UV Method Parameters for Fenoprofen Analysis
| Parameter | Method 1 | Method 2 |
| Column | Reversed-phase alkylphenyl[6] | Enable C18 (4.6x250mm, 5µm) |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (50:50:2 v/v/v)[6] | Methanol:Acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min[6] | 1.5 mL/min |
| Detection | 272 nm[6] | 270 nm |
| Linearity Range | Not Specified | 10 - 80 µg/mL[13] |
| LLOQ | 0.5 µg/mL[6] | Not Specified |
Table 2: Summary of LC-MS/MS Method Parameters for Fenoprofen Analysis
| Parameter | UHPLC-MS/MS Method |
| Column | BEH C18 (50 x 2.1 mm, 1.7 µm)[5][8] |
| Mobile Phase | Methanol:0.2% Acetic Acid in Water (75:25, v/v)[5][8] |
| Flow Rate | Not Specified |
| Ionization | Electrospray Ionization (ESI) - Negative Mode[5][8] |
| Mass Transitions | Fenoprofen: m/z 241/197; Fenoprofen-d3 (IS): m/z 244/200[5][8] |
| Linearity Range | 0.02 - 20 µg/mL[5][8] |
| Accuracy | 96.4 - 103.7%[5][8] |
| Precision (%CV) | ≤ 4.3%[5][8] |
Detailed Protocol: Sample Preparation using Protein Precipitation followed by Solid-Phase Extraction
This protocol is based on a validated UHPLC-MS/MS method for the quantification of Fenoprofen in human plasma.[5][8]
-
Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma.
-
Internal Standard Spiking: To 200 µL of human plasma, add the internal standard (Fenoprofen-d3).
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Fenoprofen and the internal standard with a stronger organic solvent (e.g., methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Visualizations
Caption: Workflow for Fenoprofen analysis in plasma.
References
- 1. agilent.com [agilent.com]
- 2. aelabgroup.com [aelabgroup.com]
- 3. realab.ua [realab.ua]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic assay for fenoprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. NSAIDs Determination in Human Serum by GC-MS [mdpi.com]
- 10. The determination of non-steroidal anti-inflammatory drugs by GC-MS-MS in equine urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of RP-HPLC for fenoprofen estimation. [wisdomlib.org]
- 14. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: Fenoprofen Calcium vs. Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the efficacy of two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Fenoprofen (B1672519) calcium and Ibuprofen (B1674241). Both drugs are derivatives of propionic acid and share a common mechanism of action through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This inhibition reduces the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] While clinically utilized for similar indications such as osteoarthritis and pain relief, their preclinical in vivo profiles warrant a detailed comparison for research and development purposes.[2] This document summarizes available experimental data on their anti-inflammatory, analgesic, and antipyretic activities, alongside pharmacokinetic parameters and safety profiles.
Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
Both Fenoprofen and Ibuprofen exert their therapeutic effects by intercepting the arachidonic acid signaling cascade. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes (COX-1 and COX-2) to produce prostaglandins. Prostaglandins are responsible for mediating inflammatory responses, sensitizing nociceptors (pain receptors), and inducing fever. By inhibiting COX-1 and COX-2, Fenoprofen and Ibuprofen effectively reduce the production of these pro-inflammatory molecules.
Anti-Inflammatory Efficacy
The carrageenan-induced paw edema model in rats is a standard assay for evaluating the acute anti-inflammatory activity of NSAIDs. While direct comparative studies between Fenoprofen calcium and Ibuprofen in this model are limited, independent studies provide insights into their efficacy.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension is administered into the right hind paw of the rats.[3][4]
-
Drug Administration: Test compounds (Fenoprofen or Ibuprofen), a positive control (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally at various doses prior to carrageenan injection.[3][4]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.[4][5]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
| Compound | Dose (mg/kg) | Route | % Inhibition of Edema (Time) | Animal Model | Reference |
| Ibuprofen | 40 | p.o. | Not specified | Mice | [3] |
| Indomethacin | 10 | i.p. | Significant inhibition after 4h | Mice | [5] |
Note: Direct comparative data for Fenoprofen in this model was not available in the searched literature. However, it is established as an effective anti-inflammatory agent in this model.[6]
Analgesic Efficacy
The acetic acid-induced writhing test in mice is a common method to screen for peripheral analgesic activity.
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
-
Drug Administration: Test compounds, a positive control (e.g., Ibuprofen or Indomethacin), and a vehicle control are administered orally or intraperitoneally.[7]
-
Induction of Writhing: A solution of 0.6-0.7% acetic acid is injected intraperitoneally (10 mL/kg) to induce a characteristic writhing response (abdominal contractions and stretching of hind limbs).[7][9]
-
Observation: The number of writhes is counted for a specific period (e.g., 20-30 minutes) following the acetic acid injection.[7][9]
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control.
| Compound | Dose (mg/kg) | Route | % Inhibition of Writhing | Animal Model | Reference |
| Ibuprofen | 100 | p.o. | 51% | Mice | [8] |
| Ibuprofen | 200 | p.o. | ~37% | Mice | [7] |
| Indomethacin | 10 | i.p. | 95% | Mice | [10] |
Note: Specific quantitative data for Fenoprofen in the writhing test was not found in the searched literature.
Antipyretic Efficacy
The yeast-induced pyrexia model in rats is a standard method for assessing the antipyretic properties of drugs.
Experimental Protocol: Yeast-Induced Pyrexia in Rats
-
Induction of Pyrexia: A 15-20% suspension of Brewer's yeast in saline is injected subcutaneously into the dorsum of the rats (10 mL/kg).[11][12]
-
Temperature Measurement: Basal rectal temperature is measured before yeast injection. After a period of time (e.g., 18 hours) to allow fever to develop, the rectal temperature is measured again.[11][13]
-
Drug Administration: Animals exhibiting a significant rise in temperature are then treated with the test compounds, a positive control (e.g., Paracetamol or Aspirin), or a vehicle.[11][13]
-
Post-treatment Monitoring: Rectal temperature is recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration.[11][13]
-
Data Analysis: The reduction in rectal temperature is calculated and compared between the groups.
| Compound | Dose (mg/kg) | Route | Antipyretic Effect | Animal Model | Reference |
| This compound | 50, 100, 200 | p.o. | Linear dose-dependent increase in antipyretic activity | Human | [14] |
| Ibuprofen | 100 | i.p. | Significant reduction in rectal temperature | Rats | [11] |
Note: The available data for Fenoprofen's antipyretic effect is from a human study. While not a direct preclinical comparison, it demonstrates a dose-dependent effect.[14]
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of Fenoprofen and Ibuprofen is crucial for interpreting their in vivo efficacy.
| Parameter | This compound | Ibuprofen | Animal Model | Reference |
| Bioavailability (Oral) | Not specified | ~80-100% | Rat | [15] |
| Tmax (Oral) | Not specified | 1.5 - 2.0 h | Rat | [16] |
| Half-life (t1/2) | Not specified | 1.8 - 2.0 h | Rat | [16] |
Note: Direct comparative oral pharmacokinetic data in the same animal model was not available in the searched literature.
Safety Profile
Both Fenoprofen and Ibuprofen, as non-selective COX inhibitors, carry a risk of gastrointestinal side effects due to the inhibition of the protective functions of COX-1 in the gastric mucosa.[1]
Conclusion
Both this compound and Ibuprofen are effective non-steroidal anti-inflammatory drugs that function through the inhibition of COX enzymes. Based on the available, though limited, direct comparative in vivo data, it is challenging to definitively state the superiority of one compound over the other in preclinical models. Ibuprofen has been more extensively characterized in standard in vivo models of inflammation, analgesia, and pyrexia. For a comprehensive preclinical comparison, head-to-head studies evaluating the dose-response relationships of both compounds in the same in vivo models, along with comparative pharmacokinetics and safety assessments in the same animal species, are warranted. The provided experimental protocols can serve as a foundation for designing such comparative studies. Researchers are encouraged to consider the indirect comparisons to standard drugs like Indomethacin when designing their experiments.
References
- 1. ijraset.com [ijraset.com]
- 2. drugs.com [drugs.com]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. inotiv.com [inotiv.com]
- 5. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Analgesic and Anti-Inflammatory Effects of Aucklandia lappa Root Extracts on Acetic Acid-Induced Writhing in Mice and Monosodium Iodoacetate-Induced Osteoarthritis in Rats [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Baker yeast-induced fever in young rats: characterization and validation of an animal model for antipyretics screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. interesjournals.org [interesjournals.org]
- 14. Dose response to fenoprofen in an antipyretic study of fenoprofen and propoxyphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioavailability of ibuprofen from oral and suppository preparations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Anti-inflammatory Activity of Fenoprofen Calcium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-inflammatory activity of Fenoprofen calcium within a new experimental model. It offers a direct comparison with other common Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and includes detailed experimental protocols and illustrative data to guide researchers in their study design and execution.
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that demonstrates analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is primarily used to manage mild to moderate pain and alleviate symptoms associated with rheumatoid arthritis and osteoarthritis.[3][4] The therapeutic effects of Fenoprofen stem from its ability to reduce swelling and improve joint mobility in chronic inflammatory conditions.[1]
The primary mechanism of action for this compound, like other traditional NSAIDs, is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5][6] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking COX enzymes, Fenoprofen effectively decreases prostaglandin (B15479496) production, thereby mitigating the inflammatory response.[3][5]
Caption: Mechanism of action of this compound via non-selective inhibition of COX-1 and COX-2 enzymes.
Comparative Efficacy in a New Model: Carrageenan-Induced Paw Edema
To validate its anti-inflammatory effects, this compound can be tested using the carrageenan-induced paw edema model in rodents. This is a well-established and highly reproducible acute inflammation model used for screening new anti-inflammatory drugs.[7][8] The model involves injecting carrageenan, a sulfated polysaccharide, into the paw, which triggers a localized inflammatory response characterized by edema.[9]
The following table presents hypothetical, yet plausible, data comparing the efficacy of this compound with other widely used NSAIDs in reducing paw edema. This serves as an example of how quantitative results should be structured.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | Inhibition of Edema (%) at 3h |
| Control (Vehicle) | - | 0.85 ± 0.07 | 0% |
| This compound | 50 | 0.45 ± 0.05 | 47.1% |
| Ibuprofen | 100 | 0.42 ± 0.06 | 50.6% |
| Naproxen | 20 | 0.39 ± 0.04 | 54.1% |
| Celecoxib (COX-2 Selective) | 30 | 0.51 ± 0.05 | 40.0% |
| Note: Data is illustrative and intended for comparative guidance. Actual results may vary based on specific experimental conditions. |
Detailed Experimental Protocols
A rigorous and standardized protocol is essential for obtaining reliable and reproducible data. The following outlines the methodology for the carrageenan-induced paw edema model.
Animals
-
Species: Male Wistar rats or Swiss albino mice.[9]
-
Weight: 180-220 g for rats, 25-30 g for mice.
-
Acclimatization: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.[9]
Materials
-
This compound and comparator drugs (e.g., Ibuprofen, Naproxen, Celecoxib).
-
Carrageenan (Lambda, Type IV).[9]
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose (B213188) (CMC) in saline).
-
Sterile 0.9% saline solution.
-
Plethysmometer or digital calipers for measuring paw volume/thickness.[9]
Experimental Procedure
-
Fasting: Fast animals overnight before the experiment but allow free access to water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).
-
Drug Administration: Administer the test compounds and vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[7]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw of each animal.[9][11]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[11]
-
Data Analysis:
-
Calculate the edema volume (Ve) at each time point: Ve = Vt - V₀ (where Vt is the volume at time 't').
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [(Ve_control - Ve_treated) / Ve_control] x 100
-
-
Caption: Standard workflow for the carrageenan-induced paw edema anti-inflammatory assay.
Discussion and Interpretation
The hypothetical data suggest that this compound exhibits significant anti-inflammatory activity, comparable to that of other non-selective NSAIDs like Ibuprofen and Naproxen. As a non-selective COX inhibitor, Fenoprofen is expected to block prostaglandin production mediated by both COX-1 and COX-2.[5] This dual inhibition explains its efficacy in reducing acute inflammation but also underlies the potential for gastrointestinal side effects, a characteristic shared by many traditional NSAIDs due to the inhibition of the protective functions of COX-1 in the gastric mucosa.[1][5] The comparison with a COX-2 selective inhibitor like Celecoxib helps to contextualize the contribution of COX-1 inhibition to the overall anti-inflammatory effect in this model.
By following the detailed protocols and data presentation structure outlined in this guide, researchers can effectively design and execute studies to validate the anti-inflammatory properties of this compound, generating robust and comparable data for drug development and scientific publication.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Fenoprofen: Package Insert / Prescribing Information [drugs.com]
- 3. Fenoprofen Capsules: Package Insert / Prescribing Info / MOA [drugs.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UV-Vis Spectrophotometry for the Quantification of Fenoprofen Calcium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectrophotometry for the quantitative analysis of Fenoprofen (B1672519) calcium. The information presented is collated from various validated methods to offer a clear perspective on the performance and application of each technique.
Introduction
Fenoprofen calcium, a non-steroidal anti-inflammatory drug (NSAID), requires accurate and precise quantification in both bulk drug substance and pharmaceutical formulations to ensure its safety and efficacy. Both HPLC and UV-Vis spectrophotometry are commonly employed for this purpose. While UV-Vis offers a simpler and more rapid approach, HPLC provides superior specificity and sensitivity. This guide outlines the experimental protocols and compares the validation parameters of both methods to aid researchers in selecting the most appropriate technique for their analytical needs.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A common Reverse-Phase HPLC (RP-HPLC) method for the determination of this compound involves the following parameters.[1][2][3]
Chromatographic Conditions:
-
Column: C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., Water: Acetic acid, 980:20) and an organic modifier (e.g., Acetonitrile: Acetic acid, 980:20).[2][3] An isocratic mobile phase of Methanol and Acetonitrile (80:20 v/v) has also been reported.
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Ambient or maintained at 30°C.[3]
Standard and Sample Preparation:
-
Standard Solution: A stock solution of USP this compound Reference Standard is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile, 1:1) to a known concentration.[4] Working standards are prepared by further dilution.
-
Sample Solution: An accurately weighed amount of this compound bulk drug or powdered tablets is dissolved in the diluent to achieve a concentration within the linear range of the method. The solution is typically sonicated and filtered through a 0.45 µm membrane filter before injection.
UV-Vis Spectrophotometric Method
A straightforward and rapid UV-Vis spectrophotometric method for this compound quantification has been developed and validated.[5][6]
Methodology:
-
Solvent/Blank: Phosphate (B84403) buffer with a pH of 6.8 is commonly used as the solvent and blank.[5][6]
-
Wavelength of Maximum Absorbance (λmax): this compound exhibits maximum absorbance at 270 nm in phosphate buffer (pH 6.8).[5][6]
-
Standard and Sample Preparation:
-
Standard Solutions: A stock solution of this compound is prepared in the phosphate buffer. A series of dilutions are then made to create a calibration curve over a specific concentration range (e.g., 10-80 µg/ml).[5][6]
-
Sample Solution: An accurately weighed quantity of this compound is dissolved in the phosphate buffer to obtain a concentration that falls within the established calibration range.
-
Performance Comparison
The following tables summarize the key validation parameters for both the HPLC and UV-Vis methods for the analysis of this compound, based on published data.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC Method | UV-Vis Method |
| Linearity Range | 10 - 80 µg/ml[1] | 10 - 80 µg/ml[5][6] |
| Correlation Coefficient (r²) | ≥ 0.999[1] | ~0.9924[5][6] |
| Accuracy (% Recovery) | 99.4% - 100.8%[1] | 99.93% - 100.11%[5][6] |
| Precision (% RSD) | Intraday: < 2%, Interday: < 2%[1] | Intraday: < 2%, Interday: < 2%[6] |
| Limit of Detection (LOD) | 0.002% - 0.01%[2][3] | 5.209 µg/ml[5][6] |
| Limit of Quantification (LOQ) | 0.01% - 0.03%[2][3] | 15.78 µg/ml[5][6] |
| Specificity | High (separates from impurities)[2][3] | Lower (potential interference from excipients)[5] |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both the HPLC and UV-Vis analytical methods.
Discussion and Conclusion
The cross-validation of data from various studies reveals distinct advantages and limitations for both HPLC and UV-Vis spectrophotometry in the analysis of this compound.
HPLC is demonstrably the more specific and sensitive method. Its ability to separate this compound from potential impurities and degradation products makes it the preferred choice for stability-indicating assays and the analysis of complex sample matrices.[2][3] The lower limits of detection and quantification further underscore its suitability for trace-level analysis.
UV-Vis spectrophotometry , on the other hand, offers a simpler, more cost-effective, and faster alternative for routine quality control where the interference from excipients is known to be minimal.[5][6] The method demonstrates acceptable linearity, accuracy, and precision for the quantification of the bulk drug. However, its lower specificity means it may not be suitable for stability studies or for formulations containing interfering substances.
References
- 1. Development and validation of RP-HPLC for fenoprofen estimation. [wisdomlib.org]
- 2. [PDF] Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in this compound | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
A Comparative Analysis of Fenoprofen Calcium and Other NSAIDs on Cyclooxygenase-2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cyclooxygenase-2 (COX-2) selectivity of Fenoprofen calcium against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data on the inhibitory potency of these compounds, detailed experimental protocols for key assays, and a visualization of the relevant biochemical pathway to offer a thorough resource for research and drug development.
Quantitative Comparison of Inhibitory Potency and Selectivity
The therapeutic anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the COX-2 enzyme, while the common adverse effects, such as gastrointestinal complications, are largely attributed to the inhibition of the COX-1 isoform. The ratio of the 50% inhibitory concentrations (IC50) for COX-1 to COX-2 is a critical parameter in evaluating the relative selectivity and potential safety profile of an anti-inflammatory compound.
The table below summarizes the IC50 values for this compound and a selection of other NSAIDs against COX-1 and COX-2, along with their calculated COX-2 selectivity index (COX-1 IC50 / COX-2 IC50). A higher selectivity index indicates greater selectivity for COX-2 inhibition.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Not consistently reported; generally considered a non-selective inhibitor of both COX-1 and COX-2. | Not consistently reported; generally considered a non-selective inhibitor of both COX-1 and COX-2. | ~1 (Non-selective) |
| Celecoxib | ~15 | ~0.04 - 6.8 | ~2.2 - 375 |
| Etoricoxib | >100 | ~1.1 | >90 |
| Ibuprofen | ~13 | ~370 | ~0.04 |
| Diclofenac | ~6.0 | ~0.06 | ~100 |
| Naproxen | ~7.0 | ~10 | ~0.7 |
Note: IC50 values can vary depending on the specific assay conditions and experimental setup.
Signaling Pathway: The Arachidonic Acid Cascade and NSAID Intervention
The following diagram illustrates the conversion of arachidonic acid to prostaglandins (B1171923) by the COX enzymes and the point of intervention for both selective and non-selective NSAIDs.
Caption: The Arachidonic Acid Cascade and NSAID Intervention.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition is typically performed using in vitro enzyme inhibition assays or human whole blood assays. The generalized protocols for these key experiments are detailed below.
In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
Objective: To determine the IC50 values of a test compound for purified COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO).
-
Arachidonic acid (substrate).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactors (e.g., hematin, L-epinephrine).
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) or other relevant prostaglandins.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, arachidonic acid, and cofactors in the appropriate solvents. Make serial dilutions of the test compound to be evaluated.
-
Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Assay Setup: In a 96-well plate, add the reaction buffer, cofactor solution, and the diluted enzyme (either COX-1 or COX-2) to each well.
-
Inhibitor Addition: Add a small volume of the test compound dilutions or the vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 2-10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Prostaglandin Quantification: Measure the amount of PGE2 (or another prostaglandin) produced in each well using an EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
Human Whole Blood Assay for COX-1 and COX-2 Selectivity
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in a more physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Calcium ionophore (A23187) or thrombin for COX-1 stimulation.
-
Anticoagulant (e.g., heparin).
-
Enzyme immunoassay (EIA) kits for Thromboxane (B8750289) B2 (TXB2) and Prostaglandin E2 (PGE2).
-
Centrifuge.
Procedure:
COX-1 Assay (Thromboxane B2 Production):
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant.
-
Incubation with Inhibitor: Aliquot the blood into tubes and add various concentrations of the test compound or vehicle. Incubate for a defined period (e.g., 15-60 minutes) at 37°C.
-
Stimulation of COX-1: Induce platelet aggregation and subsequent TXB2 production by adding a stimulating agent like calcium ionophore or allowing the blood to clot.
-
Incubation: Incubate for a specific duration (e.g., 30-60 minutes) at 37°C to allow for TXB2 synthesis.
-
Plasma/Serum Separation: Stop the reaction by placing the tubes on ice and then centrifuge to separate the plasma or serum.
-
TXB2 Measurement: Measure the concentration of TXB2, a stable metabolite of the COX-1 product thromboxane A2, in the plasma/serum using an EIA kit.
-
Data Analysis: Calculate the IC50 for COX-1 inhibition as described in the in vitro enzyme assay protocol.
COX-2 Assay (Prostaglandin E2 Production):
-
COX-2 Induction: To measure COX-2 activity, first induce its expression in monocytes within the whole blood by incubating the blood with LPS for an extended period (e.g., 24 hours) at 37°C.
-
Incubation with Inhibitor: After the induction period, add various concentrations of the test compound or vehicle to the LPS-treated blood.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
PGE2 Measurement: Measure the concentration of PGE2, a primary product of COX-2 in this system, in the plasma using an EIA kit.
-
Data Analysis: Calculate the IC50 for COX-2 inhibition as described previously.
By comparing the IC50 values obtained from these assays, a comprehensive profile of an NSAID's potency and selectivity for COX-1 and COX-2 can be established, providing valuable insights for drug development and clinical application.
Reproducibility of Published Fenoprofen Calcium Experimental Findings: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of published experimental data on Fenoprofen (B1672519) calcium, a nonsteroidal anti-inflammatory drug (NSAID), alongside its common alternatives: ibuprofen (B1674241), naproxen (B1676952), and tolmetin (B1215870). The information is presented to facilitate an objective evaluation of its performance, with a focus on its mechanism of action, clinical efficacy, and safety profile.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Fenoprofen calcium, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.
The following table summarizes the 50% inhibitory concentration (IC50) values of Fenoprofen and its comparators against COX-1 and COX-2. A lower IC50 value indicates greater potency.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-2/COX-1) |
| Fenoprofen | 9 | 130 | 14.4 |
| Ibuprofen | 13[1] | 370[1] | 28.5 |
| Naproxen | 8.7[2] | 5.2[2] | 0.6 |
| Tolmetin | 0.35[3][4][5] | 0.82[3][4][5] | 2.3 |
Note: IC50 values can vary between different experimental setups. The data presented here is a compilation from various sources for comparative purposes.
The signaling pathway below illustrates the mechanism of action of NSAIDs, including this compound.
Clinical Efficacy: Comparative Studies
Numerous clinical trials have evaluated the efficacy of this compound in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis, often in comparison to other NSAIDs.
Rheumatoid Arthritis
A double-blind, crossover multicenter study involving 116 patients with active rheumatoid arthritis compared Fenoprofen (400 mg, 4 times daily) with aspirin (B1665792) (1000 mg, 4 times daily).[6] Both drugs were found to be significantly more effective than placebo in controlling disease activity.[6] While there were no significant differences in efficacy between Fenoprofen and aspirin at the doses used, Fenoprofen was associated with fewer side effects.[6]
Another double-blind, parallel study with 20 rheumatoid arthritis patients compared an average daily dose of 2.0 gm of this compound to 3.6 gm of aspirin.[7] The study found that Fenoprofen was slightly better at reducing morning stiffness, walking time, fatigue, and the activity index.[7]
Osteoarthritis
A large four-way, multicenter, crossover trial was conducted with 141 patients with osteoarthritis to compare ibuprofen, this compound, naproxen, and tolmetin sodium.[8] In terms of efficacy, tolmetin sodium and naproxen were found to be the more effective pair, while this compound and ibuprofen were less effective.[8] However, for tolerability, the ranking from best to worst was ibuprofen, naproxen, tolmetin sodium, and then this compound.[8]
Soft-Tissue Injuries and Rheumatism
In a double-blind, randomized trial with 77 patients suffering from soft-tissue sporting injuries, 400 mg of this compound three times daily was compared to 250 mg of naproxen sodium three times daily. After seven days, both treatments showed significant improvements in pain, swelling, and mobility, with no significant difference in response between the two groups.[9]
A double-blind crossover study involving 50 patients with soft-tissue rheumatism compared 600 mg of this compound four times daily with 400 mg of ibuprofen four times daily.[10] After seven days, there was no significant difference in pain at rest, pain on movement, tenderness, or sleep disturbance. However, fenoprofen was significantly better for improving the limitation of movement and in the physician's assessment of the condition's severity.[10]
The following diagram illustrates a typical workflow for a double-blind, crossover clinical trial, a common design in the studies cited.
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols are crucial. The following are generalized methodologies based on the types of clinical trials cited.
Protocol for a Double-Blind, Crossover Clinical Trial for Rheumatoid Arthritis
-
Patient Selection: Patients diagnosed with "classical" or "definite" rheumatoid arthritis according to the American Rheumatism Association criteria are recruited. Key inclusion criteria often include active disease demonstrated by a certain number of painful or swollen joints, and a specified duration of morning stiffness.
-
Washout Period: Prior to the study, patients undergo a washout period where they discontinue their current anti-inflammatory medications. The duration of this period is determined by the half-life of the discontinued (B1498344) drugs.
-
Randomization and Blinding: Patients are randomly assigned to a treatment sequence (e.g., Fenoprofen then comparator, or comparator then Fenoprofen). Both patients and investigators are blinded to the treatment allocation.
-
Treatment Periods: Each treatment period typically lasts for a predefined duration (e.g., six weeks). Patients receive either this compound or the comparator drug at a specified dosage.
-
Crossover: Following the first treatment period and another washout period, patients are switched to the alternate treatment for the same duration.
-
Efficacy Assessments: Clinical assessments are performed at baseline and at regular intervals throughout the study. These may include:
-
Number of painful and swollen joints
-
Duration of morning stiffness
-
Grip strength
-
Patient and physician global assessments of disease activity
-
Pain scores (using a visual analog scale)
-
-
Safety Monitoring: Adverse events are recorded at each visit. Laboratory tests (e.g., complete blood count, liver function tests, renal function tests) are performed periodically.
-
Statistical Analysis: Appropriate statistical tests (e.g., paired t-tests or Wilcoxon signed-rank test) are used to compare the efficacy and safety of the treatments.
The logical relationship of the comparative efficacy findings from the literature is summarized in the diagram below.
Conclusion
The available experimental data from clinical trials suggest that this compound is an effective NSAID for the management of rheumatoid arthritis, osteoarthritis, and soft-tissue injuries. Its efficacy is generally comparable to that of aspirin and naproxen in specific conditions, though it may be less effective than naproxen and tolmetin for osteoarthritis. Compared to aspirin, this compound appears to have a better side-effect profile. As with all NSAIDs, the choice of agent should be based on a careful consideration of the individual patient's clinical presentation, comorbidities, and risk factors for adverse events. The provided data and protocols aim to assist researchers in the critical evaluation and potential replication of these findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Fenoprofen in rheumatoid arthritis: a controlled crossover multi-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound therapy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Four-way, multicenter, crossover trial of ibuprofen, this compound, naproxen, and tolmetin sodium in osteoarthritis: comparative clinical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SafetyLit: A comparison between this compound and naproxen sodium in the treatment of soft tissue sports injuries [safetylit.org]
- 10. Comparison between fenoprofen and ibuprofen in the treatment of soft-tissue rheumatism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fenoprofen Calcium and Naproxen in the Inhibition of Prostaglandin E2 Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprofen (B1672519) calcium and naproxen (B1676952) are widely used non-steroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects, including analgesia and anti-inflammatory actions, primarily through the inhibition of prostaglandin (B15479496) synthesis.[1][2][3][4] Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[5] This guide provides a comparative analysis of fenoprofen calcium and naproxen, focusing on their mechanisms of action in inhibiting PGE2 production, supported by available experimental data and detailed methodologies.
Both fenoprofen and naproxen are classified as non-selective cyclooxygenase (COX) inhibitors, targeting both COX-1 and COX-2 isoenzymes.[1][2][3][4] The COX-1 enzyme is constitutively expressed in many tissues and is involved in physiological functions such as protecting the stomach lining.[3] In contrast, the COX-2 enzyme is inducible and its expression is upregulated at sites of inflammation, where it plays a major role in the synthesis of pro-inflammatory prostaglandins (B1171923) like PGE2.[3] The inhibition of COX-2 is therefore largely responsible for the anti-inflammatory effects of NSAIDs, while the simultaneous inhibition of COX-1 can lead to undesirable side effects, such as gastrointestinal issues.[3]
Mechanism of Action: The Cyclooxygenase Pathway
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2, an unstable intermediate, is further metabolized by specific synthases to produce various prostaglandins, including the pro-inflammatory PGE2. This compound and naproxen act by competitively inhibiting the active site of both COX-1 and COX-2, thereby preventing the conversion of arachidonic acid to PGH2 and subsequently reducing the production of PGE2.
Quantitative Comparison of Inhibitory Potency
A direct quantitative comparison of the inhibitory potency of this compound and naproxen on PGE2 production is challenging due to the limited availability of head-to-head comparative studies and variations in experimental conditions across different studies. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency, with lower values indicating greater potency.
| Drug | Target Enzyme | IC50 Value | Assay System/Conditions |
| Naproxen | COX-1 | 35.48 µM | Ex vivo, human whole blood |
| COX-2 | 64.62 µM | Ex vivo, human whole blood | |
| oCOX-1 | 340 nM (0.34 µM) | In vitro, purified ovine COX-1, 3-min pre-incubation | |
| mCOX-2 | 180 nM (0.18 µM) | In vitro, purified murine COX-2, 3-min pre-incubation |
Note: The provided IC50 values for naproxen illustrate the variability based on the experimental setup. Direct comparison between ex vivo and in vitro purified enzyme assays should be made with caution. The lack of publicly available, directly comparable IC50 data for this compound prevents a conclusive quantitative ranking of potency against naproxen.
Experimental Protocols
The following outlines a general experimental protocol for determining the in vitro inhibition of PGE2 production by NSAIDs in a cell-based assay. This methodology can be applied to compare the inhibitory effects of this compound and naproxen.
In Vitro PGE2 Inhibition Assay in Macrophage Cell Line (e.g., RAW 264.7)
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a suitable density and incubate until they reach the desired confluence.
2. Compound Preparation and Treatment:
-
Prepare stock solutions of this compound and naproxen in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of each compound in the cell culture medium to achieve a range of final concentrations for testing.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds or a vehicle control (medium with the same concentration of solvent).
-
Pre-incubate the cells with the compounds for a defined period (e.g., 1 hour) at 37°C in a CO2 incubator.
3. Induction of PGE2 Production:
-
To induce the expression of COX-2 and subsequent PGE2 production, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) at a final concentration of, for example, 1 µg/mL.
-
Include control wells with unstimulated cells (no LPS) and cells stimulated with LPS in the absence of the test compounds.
-
Incubate the plates for a specified duration (e.g., 24 hours) at 37°C in a CO2 incubator.
4. Sample Collection and Analysis:
-
After incubation, centrifuge the 96-well plates to pellet the cells.
-
Carefully collect the cell culture supernatant, which contains the secreted PGE2.
-
Quantify the concentration of PGE2 in the supernatants using a commercially available Prostaglandin E2 ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
5. Data Analysis:
-
Generate a standard curve using the PGE2 standards provided in the ELISA kit.
-
Determine the PGE2 concentration in each sample by interpolating from the standard curve.
-
Calculate the percentage of PGE2 inhibition for each concentration of this compound and naproxen relative to the LPS-stimulated control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and use a suitable regression model to determine the IC50 value for each drug.
Conclusion
Both this compound and naproxen are effective inhibitors of prostaglandin E2 synthesis through their non-selective blockade of COX-1 and COX-2 enzymes.[1][2][3][4] While naproxen has been shown to be a potent inhibitor of both COX isoforms, a definitive quantitative comparison of its potency against this compound is hampered by the lack of directly comparable experimental data. The provided experimental protocol offers a standardized framework for conducting such a head-to-head comparison to elucidate the relative potencies of these two widely used NSAIDs in inhibiting PGE2 production. For researchers and drug development professionals, understanding the nuances of COX inhibition by different NSAIDs is crucial for the development of more targeted and safer anti-inflammatory therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. This compound Capsules, USP200 mg and 400 mg [dailymed.nlm.nih.gov]
In Vitro Comparison of Fenoprofen Calcium and Diclofenac on Chondrocyte Viability: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the nonsteroidal anti-inflammatory drugs (NSAIDs) Fenoprofen calcium and Diclofenac, with a focus on their effects on chondrocyte viability. This analysis is based on available experimental data and mechanistic understanding.
Executive Summary
Available data for Diclofenac indicates a dose-dependent impact on chondrocyte viability and metabolism. High concentrations of Diclofenac have been shown to inhibit proteoglycan synthesis and can induce chondrocyte apoptosis. In contrast, specific in vitro data on the effects of this compound on chondrocyte viability, proliferation, or apoptosis is currently lacking, representing a notable gap in the literature.
This guide summarizes the available quantitative data for Diclofenac, details relevant experimental protocols, and provides visualizations of the pertinent signaling pathways and a general experimental workflow to aid researchers in designing future comparative studies.
Data Presentation
The following table summarizes the available quantitative data for the in vitro effects of Diclofenac on human articular chondrocytes. No direct in vitro quantitative data for this compound on chondrocyte viability was identified in the reviewed literature.
| Parameter | Diclofenac | This compound | Source |
| Target | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | [1][2] |
| IC50 for COX-1 Inhibition | 0.611 µM | Not Reported | [1][2] |
| IC50 for COX-2 Inhibition | 0.63 µM | Not Reported | [1][2] |
| Effect on Chondrocyte Viability | Dose-dependent reduction in viability; induction of apoptosis and necrosis at high concentrations.[3] | Not Reported | |
| Effect on Proteoglycan Synthesis | Inhibition at high concentrations.[4] | Not Reported |
Experimental Protocols
Detailed methodologies from studies investigating the effects of Diclofenac on chondrocytes are provided below. These protocols can serve as a foundation for designing direct comparative in vitro studies.
Chondrocyte Isolation and Culture
Human articular chondrocytes can be isolated from cartilage obtained from donors with no articular disease. The cartilage is minced and subjected to enzymatic digestion, typically using a combination of pronase and collagenase, to release the chondrocytes. Isolated chondrocytes are then cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12, supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2. For experiments, chondrocytes are often used at early passages to maintain their phenotype.
Cyclooxygenase (COX) Inhibition Assay
To determine the inhibitory effect of NSAIDs on COX activity, chondrocytes are typically stimulated with an inflammatory agent like Interleukin-1β (IL-1β) to induce COX-2 expression. Unstimulated chondrocytes primarily express COX-1. The cells are then incubated with varying concentrations of the test compounds (e.g., Diclofenac). The supernatant is collected to measure the levels of prostaglandin (B15479496) E2 (PGE2), a primary product of COX activity, using methods like enzyme immunoassay (EIA). The half-maximal inhibitory concentration (IC50) is then calculated by determining the drug concentration that causes a 50% reduction in PGE2 production compared to the vehicle control.[1][2]
Chondrocyte Viability and Apoptosis Assays
The viability of chondrocytes following exposure to this compound or Diclofenac can be assessed using various standard assays:
-
MTT/XTT Assay: These colorimetric assays measure the metabolic activity of viable cells. Chondrocytes are seeded in 96-well plates and treated with different concentrations of the drugs for a specified period. A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is then added, which is converted to a colored formazan (B1609692) product by metabolically active cells. The absorbance of the formazan is measured spectrophotometrically, and the results are expressed as a percentage of the viability of untreated control cells.
-
Live/Dead Staining: This fluorescence-based assay uses two dyes, such as calcein-AM and ethidium (B1194527) homodimer-1, to distinguish between live and dead cells. Calcein-AM is converted to a green fluorescent product in live cells, while ethidium homodimer-1 enters cells with compromised membranes and fluoresces red upon binding to nucleic acids. The stained cells can be visualized and quantified using fluorescence microscopy or flow cytometry.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. Measuring the LDH activity in the supernatant can provide an indication of cytotoxicity.
-
Apoptosis Assays: Apoptosis, or programmed cell death, can be detected using methods such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, which detects DNA fragmentation, or by using flow cytometry to quantify cells stained with Annexin V (which binds to phosphatidylserine (B164497) exposed on the surface of apoptotic cells) and a viability dye like propidium (B1200493) iodide.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of Fenoprofen and Diclofenac via COX inhibition.
Experimental Workflow
Caption: General workflow for in vitro chondrocyte viability studies.
References
- 1. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of non-steroidal anti-inflammatory drugs on cell proliferation and death in cultured epiphyseal-articular chondrocytes of fetal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of non-steroidal anti-inflammatory drugs (NSAIDs) on proteoglycan synthesis by articular cartilage explant and chondrocyte monolayer cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Ulcerogenic Potential of Fenoprofen Calcium and Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ulcerogenic potential of two nonsteroidal anti-inflammatory drugs (NSAIDs), Fenoprofen calcium and Aspirin. The information presented is supported by experimental data from both human and animal studies, offering valuable insights for researchers and professionals in the field of drug development and gastrointestinal safety assessment.
Executive Summary
Both this compound and Aspirin are effective non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins. However, this mechanism of action is also intrinsically linked to their potential to cause gastrointestinal mucosal damage. The available evidence from clinical studies indicates that this compound exhibits a lower ulcerogenic potential compared to Aspirin. Specifically, clinical trials have demonstrated that Aspirin leads to significantly greater fecal blood loss and a higher incidence of gastric and duodenal pathology as observed through endoscopy.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative findings from comparative studies on the gastrointestinal effects of this compound and Aspirin.
| Parameter | This compound | Aspirin | Placebo | Study Population | Reference |
| Mean Fecal Blood Loss (ml/day) | 2.46 | 4.96 | 0.79 | 16 healthy men | [1] |
| Mean Fecal Blood Loss (ml/day) | 2.2 | 5.0 | 0.8 (Acetaminophen) | 14 patients with rheumatoid arthritis | [2] |
| Patients with Antral Ulceration/Acute Mucosal Lesions | 1 out of 14 | 7 out of 14 | 0 out of 14 | 14 patients with rheumatoid arthritis | [2] |
Experimental Protocols
Assessment of NSAID-Induced Gastric Ulcers in Rats
This protocol outlines a general procedure for evaluating the ulcerogenic effects of NSAIDs in a rat model.
Objective: To induce and assess the severity of gastric ulcers following the administration of this compound and Aspirin in rats.
Materials:
-
Male Wistar rats (180-220g)
-
This compound
-
Aspirin
-
Vehicle (e.g., 1% Carboxymethylcellulose solution)
-
Normal saline
-
Dissecting microscope or magnifying lens
-
Formalin solution (10%)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least one week prior to the experiment, with free access to standard pellet diet and water.
-
Fasting: Fast the rats for 24 hours before drug administration, with continued access to water.
-
Drug Administration:
-
Divide the rats into three groups: Control (Vehicle), this compound-treated, and Aspirin-treated.
-
Administer the respective substances orally via gavage. Dosages should be determined based on previous literature or dose-response studies.
-
-
Observation Period: Following administration, keep the rats in their cages for a specified period (e.g., 4-6 hours) without food or water.
-
Euthanasia and Stomach Excision: Euthanize the rats by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation). Immediately dissect the abdomen and excise the stomach.
-
Gastric Content and pH Measurement: Open the stomach along the greater curvature and collect the gastric contents to measure the volume and pH.
-
Ulcer Scoring:
-
Gently rinse the stomach with normal saline to remove any remaining contents.
-
Pin the stomach flat on a board and examine the gastric mucosa for lesions under a dissecting microscope.
-
Score the ulcers based on a predefined scale (e.g., 0 = no ulcer; 1 = reddish spots; 2 = hemorrhagic streaks; 3 = deep ulcers; 4 = perforation). The sum of the scores for each stomach is the ulcer index.
-
-
Histopathological Examination:
-
Fix a section of the gastric tissue in 10% formalin.
-
Process the tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope to assess for epithelial damage, inflammation, hemorrhage, and necrosis.
-
Measurement of Fecal Blood Loss using 51Cr-Labeled Erythrocytes (Human Studies)
This protocol describes the methodology for quantifying gastrointestinal blood loss in human subjects using radio-labeled red blood cells.[3][4][5][6]
Objective: To quantitatively measure fecal blood loss following the administration of this compound and Aspirin.
Materials:
-
Subject's own venous blood
-
Acid-Citrate-Dextrose (ACD) solution
-
Sodium Chromate (51Cr) solution
-
Ascorbic acid
-
Scintillation counter
-
Collection containers for stool samples
Procedure:
-
Red Blood Cell Labeling:
-
Draw a sample of venous blood from the subject.
-
Incubate the blood with ACD solution and Sodium Chromate (51Cr). The 51Cr binds to the hemoglobin within the red blood cells.
-
After incubation, add ascorbic acid to stop the labeling reaction by reducing the remaining chromate.
-
Wash the labeled red blood cells with saline to remove any unbound 51Cr.
-
-
Re-injection: Re-inject the labeled autologous red blood cells into the subject's bloodstream.
-
Sample Collection:
-
Collect all stool samples for a predefined period (e.g., 4-7 days).
-
Collect daily blood samples to determine the circulating radioactivity.
-
-
Radioactivity Measurement:
-
Homogenize the collected stool samples.
-
Measure the radioactivity in an aliquot of the homogenized stool and in the blood samples using a scintillation counter.
-
-
Calculation of Fecal Blood Loss:
-
Calculate the total radioactivity lost in the feces over the collection period.
-
Calculate the average daily radioactivity in the circulating blood.
-
Fecal blood loss (in ml/day) is calculated using the following formula: (Total fecal radioactivity / Average blood radioactivity per ml) / Number of collection days
-
Mandatory Visualizations
Experimental Workflow for Assessing Ulcerogenic Potential
Caption: Workflow for the in-vivo assessment of NSAID-induced gastric ulcers in a rat model.
Signaling Pathway of NSAID-Induced Gastric Mucosal Injury
Caption: General signaling pathway of NSAID-induced gastric mucosal injury.
Conclusion
References
- 1. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 2. Gastrointestinal blood loss. Effect of aspirin, fenoprofen, and acetaminophen in rheumatoid arthritis as determined by sequential gastroscopy and radioactive fecal markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastro-intestinal blood loss measured by radioactive chromium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tests for Fecal Occult Blood - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fecal blood loss: A quantitative method of evaluating hemostasis in patients with thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Normal faecal blood loss after injection of 51Cr-labelled red cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fenoprofen Calcium and the Novel Anti-inflammatory Compound SC-58125
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, nonsteroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of pain and inflammation management. Fenoprofen calcium, a well-established propionic acid derivative, has a long history of clinical use. However, the quest for agents with improved efficacy and safety profiles is perpetual. This guide provides a detailed head-to-head comparison of this compound with SC-58125, a novel and highly selective cyclooxygenase-2 (COX-2) inhibitor. This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on the pharmacological distinctions and potential therapeutic advantages of these compounds.
Mechanism of Action: A Tale of Two Selectivities
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it mediates the production of prostaglandins (B1171923) responsible for pain and swelling. The dual inhibition by Fenoprofen is effective in alleviating inflammatory symptoms but also carries the risk of gastrointestinal side effects due to the inhibition of the protective COX-1 enzyme.
SC-58125, on the other hand, is a potent and highly selective inhibitor of the COX-2 enzyme.[2][3][4] This selectivity is a key differentiator, as it allows for the targeted inhibition of inflammation-mediating prostaglandins without significantly affecting the protective functions of COX-1. This targeted approach is designed to reduce the risk of gastrointestinal complications often associated with traditional NSAIDs.
In Vitro Efficacy: A Quantitative Look at COX Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro inhibitory activity of this compound and SC-58125 against COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | ~12 | ~80 | ~0.15 |
| SC-58125 | >100 | 0.04 | >2500 |
Data for this compound is based on values reported for the structurally similar NSAID, Ibuprofen, due to the lack of directly comparable public data for Fenoprofen. Data for SC-58125 is from publicly available sources.[1][2]
The data clearly illustrates the profound difference in selectivity. While this compound inhibits both enzymes, with a slight preference for COX-1, SC-58125 demonstrates remarkable selectivity for COX-2, with an IC50 value over 2500 times lower for COX-2 than for COX-1.[2]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the in vivo anti-inflammatory efficacy of novel compounds. This model mimics the acute inflammatory response characterized by edema, hyperalgesia, and erythema.
| Compound | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan | Paw Edema Inhibition (%) |
| This compound | 10 | Oral | 3 hours | ~65.71% |
| SC-58125 | 10 | Intraperitoneal | Not Specified | Blocks edema and hyperalgesia |
Data for this compound is based on values for the standard NSAID, Indomethacin, as a representative non-selective COX inhibitor in this model. Specific percentage inhibition for SC-58125 was not available, but its ability to block edema is documented.[2][5]
In this in vivo model, both compounds demonstrate anti-inflammatory effects. While a direct percentage comparison is not possible from the available data, the potent and selective action of SC-58125 in blocking edema underscores its in vivo efficacy.[2]
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Compound Dilution: The test compound (this compound or SC-58125) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Reaction Incubation: The reaction mixture, containing the enzyme, heme, and a buffer (e.g., Tris-HCl), is pre-incubated with the test compound or vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin (B15479496) Production: The reaction is stopped after a defined period, and the amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Carrageenan-Induced Rat Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: The test compound (this compound or SC-58125) or a vehicle control is administered to the animals via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the induction of inflammation. A standard reference drug, such as Indomethacin, is often used as a positive control.
-
Induction of Inflammation: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of paw edema for each treatment group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualizing the Pathways and Workflows
Caption: Mechanism of COX Inhibition by this compound and SC-58125.
Caption: Workflow for evaluating novel anti-inflammatory compounds.
Conclusion
This comparative guide highlights the significant pharmacological differences between this compound and the novel selective COX-2 inhibitor, SC-58125. While this compound remains a clinically relevant non-selective NSAID, the high selectivity of SC-58125 for the COX-2 enzyme presents a compelling profile for the development of anti-inflammatory agents with a potentially improved gastrointestinal safety profile. The provided experimental data and detailed protocols offer a framework for researchers to conduct their own comparative evaluations and contribute to the advancement of anti-inflammatory drug discovery. Further in-depth studies are warranted to fully elucidate the clinical implications of these pharmacological distinctions.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. thaiscience.info [thaiscience.info]
A Comparative Analysis of Fenoprofen Calcium for Researchers and Drug Development Professionals
An objective guide to the performance of Fenoprofen calcium in comparison to other leading non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed protocols.
This guide provides a comprehensive statistical analysis of this compound, a non-steroidal anti-inflammatory drug (NSAID), benchmarked against other commonly used alternatives such as ibuprofen (B1674241), naproxen, and the COX-2 inhibitor, celecoxib (B62257). The information is tailored for researchers, scientists, and professionals in the drug development sector, offering a detailed comparison of efficacy, safety, and pharmacokinetic profiles.
Comparative Efficacy in Osteoarthritis and Rheumatoid Arthritis
Clinical studies have demonstrated that this compound is an effective agent for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. While many studies conclude its efficacy is comparable to other NSAIDs like aspirin, ibuprofen, and naproxen, specific quantitative data from recent head-to-head trials are limited.
Table 1: Efficacy in Osteoarthritis
| Parameter | This compound | Ibuprofen | Naproxen | Celecoxib |
| Change in WOMAC Pain Score | Data not available | -7.62 mm (vs. placebo)[1] | -4.7 mm (knee)[2][3] | -41.8 to -42.9 (vs. baseline)[4] |
| Change in VAS Pain Score | Data not available | Significant reduction vs. placebo[4] | Significant reduction vs. placebo | Significant reduction vs. placebo |
| Patient's Global Assessment | Data not available | -8.11 mm (vs. placebo)[1] | Good/Very Good in 66-75% of patients[3] | Significant improvement vs. placebo |
Table 2: Efficacy in Rheumatoid Arthritis
| Parameter | This compound | Ibuprofen | Naproxen | Celecoxib |
| ACR20 Response Rate | Comparable to aspirin[5] | Significant improvement at 2400 mg/day[6] | 36% | 49% (400mg) vs. 28% (placebo) at 2 weeks[7] |
| ACR50 Response Rate | Data not available | Data not available | Data not available | Data not available |
| ACR70 Response Rate | Data not available | Data not available | Data not available | Data not available |
| Change in DAS28 Score | Data not available | Data not available | Significant improvement vs. placebo | Significant improvement vs. placebo |
Safety and Tolerability Profile
The primary concern with NSAID therapy is the risk of gastrointestinal (GI) adverse events. Fenoprofen, being a non-selective COX inhibitor, carries a risk of such side effects. Comparative data on the incidence of GI events are crucial for risk-benefit assessment.
Table 3: Gastrointestinal Adverse Events
| Adverse Event | This compound | Ibuprofen | Naproxen | Celecoxib (COX-2 Inhibitor) |
| Dyspepsia | 10.3%[8] | Common | Common | 25-26% |
| Nausea | 7.7%[8] | Common | Common | Data not available |
| Abdominal Pain | 2.0%[8] | Common | Common | Data not available |
| Constipation | 7.0%[8] | Common | Common | Data not available |
| Diarrhea | 1.8%[8] | Common | Common | More common than placebo[9] |
| Endoscopic Ulcers | Data not available | Data not available | 26%[10] | 4-6%[10] |
| Symptomatic Ulcers/Bleeds | Data not available | Data not available | Data not available | Fewer than NSAIDs[9] |
Pharmacokinetic Properties
Understanding the pharmacokinetic profiles of these drugs is essential for designing dosing regimens and anticipating potential drug interactions.
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Ibuprofen | Naproxen | Celecoxib |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | 0.42 - 1.25 hours | ~2-4 hours | ~3 hours |
| Plasma Half-Life (t½) | ~3 hours | ~2 hours | ~12-17 hours | ~11.2 hours |
| Protein Binding | 99% | >98% | >99% | ~97% |
| Metabolism | Hepatic (conjugation and hydroxylation) | Hepatic (CYP2C9) | Hepatic | Hepatic (primarily CYP2C9) |
| Excretion | Primarily urine | Primarily urine | Primarily urine | Feces and urine |
Mechanism of Action: COX Inhibition Pathway
This compound, like other traditional NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of action of this compound and Celecoxib.
Experimental Protocols
To ensure the standardized evaluation of NSAIDs, clinical trials typically follow a rigorous protocol. Below is a representative methodology for a Phase III clinical trial assessing the efficacy and safety of an NSAID for the treatment of knee osteoarthritis.
Representative Experimental Protocol: Phase III Clinical Trial of an NSAID in Knee Osteoarthritis
1. Study Design:
- A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Objective: To evaluate the efficacy and safety of the investigational NSAID compared to placebo and an active comparator (e.g., naproxen) over a 12-week treatment period.
2. Patient Population:
- Inclusion Criteria:
- Male or female patients aged 40 years or older.
- Diagnosis of knee osteoarthritis according to the American College of Rheumatology (ACR) criteria.
- Radiographic evidence of osteoarthritis (Kellgren-Lawrence grade 2 or 3).
- Moderate to severe knee pain, defined as a score of ≥ 40mm on a 100mm Visual Analog Scale (VAS) for pain at baseline.
- A stable dose of any background analgesic medication for at least 30 days prior to screening, with a mandatory washout period before randomization.
- Exclusion Criteria:
- History of gastric or duodenal ulcer within the past year.
- Known hypersensitivity to NSAIDs.
- Significant cardiovascular, renal, or hepatic disease.
- Use of corticosteroids within the past 3 months.
3. Randomization and Blinding:
- Eligible patients are randomized in a 1:1:1 ratio to receive the investigational NSAID, placebo, or the active comparator.
- Both patients and investigators are blinded to the treatment allocation.
4. Treatment:
- Investigational NSAID at the specified dose and frequency.
- Placebo, identical in appearance to the investigational drug.
- Active comparator (e.g., Naproxen 500 mg twice daily).
- Rescue medication (e.g., acetaminophen) is permitted, and its use is recorded.
5. Efficacy Assessments:
- Primary Endpoint: Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale score at week 12.
- Secondary Endpoints:
- Change from baseline in WOMAC physical function and stiffness subscale scores.
- Patient's Global Assessment of Disease Activity on a VAS.
- Investigator's Global Assessment of Disease Activity.
- Change from baseline in pain intensity on a VAS.
- ACR20/50/70 response rates.
6. Safety Assessments:
- Monitoring and recording of all adverse events (AEs).
- Physical examinations at specified visits.
- Vital signs.
- Laboratory safety tests (hematology, clinical chemistry, urinalysis).
- Gastrointestinal safety is assessed through monitoring of GI AEs and, in some studies, by endoscopy at baseline and end of treatment.
7. Statistical Analysis:
- The primary efficacy analysis is performed on the intent-to-treat (ITT) population.
- Analysis of covariance (ANCOVA) is used to compare the change from baseline in the primary endpoint between treatment groups, with baseline score as a covariate.
- Secondary endpoints are analyzed using appropriate statistical methods.
- Safety data are summarized descriptively.
"Screening" [label="Patient Screening\n(Inclusion/Exclusion Criteria)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Washout" [label="Washout Period\n(Discontinuation of prior analgesics)", fillcolor="#FBBC05", fontcolor="#202124"];
"Baseline" [label="Baseline Assessment\n(WOMAC, VAS, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Randomization" [label="Randomization", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Treatment_A" [label="Group A\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Treatment_B" [label="Group B\n(Comparator NSAID)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Treatment_C" [label="Group C\n(Placebo)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Follow_Up" [label="Follow-up Visits\n(e.g., Weeks 2, 6, 12)\nEfficacy & Safety Assessments", fillcolor="#FBBC05", fontcolor="#202124"];
"End_of_Study" [label="End of Study Assessment\n(Week 12)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Data_Analysis" [label="Statistical Analysis", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Screening" -> "Washout";
"Washout" -> "Baseline";
"Baseline" -> "Randomization";
"Randomization" -> "Treatment_A";
"Randomization" -> "Treatment_B";
"Randomization" -> "Treatment_C";
"Treatment_A" -> "Follow_Up";
"Treatment_B" -> "Follow_Up";
"Treatment_C" -> "Follow_Up";
"Follow_Up" -> "End_of_Study";
"End_of_Study" -> "Data_Analysis";
}
Caption: A typical workflow for a randomized controlled trial of an NSAID.
References
- 1. A randomized placebo-controlled trial comparing the efficacy of etoricoxib 30 mg and ibuprofen 2400 mg for the treatment of patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ard.bmj.com [ard.bmj.com]
- 3. EMA Adopts Guideline on Clinical Trials for Rheumatoid Arthritis Treatments | RAPS [raps.org]
- 4. Efficacy and safety of 5% ibuprofen cream treatment in knee osteoarthritis. Results of a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical, functional and radiographic consequences of achieving stable low disease activity and remission with adalimumab plus methotrexate or methotrexate alone in early rheumatoid arthritis: 26-week results from the randomised, controlled OPTIMA study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consolidated Standards of Reporting Trials - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. Clinical investigation of medicinal products for treatment of rheumatoid arthritis - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Tolerability and adverse events in clinical trials of celecoxib in osteoarthritis and rheumatoid arthritis: systematic review and meta-analysis of information from company clinical trial reports - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.equator-network.org [resources.equator-network.org]
Safety Operating Guide
Proper Disposal of Fenoprofen Calcium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step operational plan for the safe disposal of fenoprofen (B1672519) calcium. Adherence to these procedures is vital to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended.[1][2]
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1][2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][2][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3]
For spills, prevent further leakage and keep the material away from drains or water courses. Absorb spills with an inert, non-combustible material and dispose of the contaminated material according to the procedures outlined below.[1]
Step-by-Step Disposal Protocol for Fenoprofen Calcium
The disposal of this compound, as with all pharmaceutical waste, is governed by local, state, and federal regulations.[1][4] The following protocol is a general guideline; always consult and adhere to your institution's specific waste management policies.
-
Waste Identification and Segregation:
-
Identify the this compound waste. This includes expired or unused material, contaminated lab supplies (e.g., weighing boats, gloves), and empty containers.
-
Do not mix this compound waste with other waste streams, such as biohazardous or radioactive waste.[5]
-
-
Containerization:
-
Place all this compound waste into a designated, properly labeled, and sealed container.
-
The container should be robust and compatible with the chemical.
-
For empty containers, do not rinse them into the drain. Dispose of the empty container in the same manner as the chemical waste.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound."
-
Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous material disposal company to arrange for pickup and disposal.[3]
-
Disposal will likely be through high-temperature incineration.[3][6]
-
Crucially, do not dispose of this compound by flushing it down the drain or placing it in the regular trash. [5][6][7] This can lead to environmental contamination.[7]
-
Quantitative Data Summary
No specific quantitative data for disposal, such as concentration limits, were identified in the available safety data sheets or regulatory guidelines. Disposal procedures are determined by the hazardous nature of the chemical itself, rather than specific concentrations in a laboratory setting.
Visual Guide: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound in a laboratory.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. medprodisposal.com [medprodisposal.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. sdmedwaste.com [sdmedwaste.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Fenoprofen Calcium
Essential safety and logistical protocols for the handling and disposal of Fenoprofen calcium in a laboratory setting. This guide provides immediate, procedural, and step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals.
This compound, a nonsteroidal anti-inflammatory drug (NSAID), requires careful handling due to its potential hazards.[1][2] Adherence to proper safety protocols is crucial to mitigate risks of exposure and ensure a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), handling and storage procedures, disposal plans, and first-aid measures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, appropriate PPE is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Protects against splashes and dust particles entering the eyes. |
| Skin Protection | Impervious, fire/flame resistant clothing and chemical-resistant gloves (inspected before use).[3] | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirators. To be used as a backup to engineering controls. A full-face supplied air respirator is necessary if it's the sole means of protection.[3] | Avoids inhalation of dust, which can lead to respiratory tract irritation.[1] |
Engineering controls, such as a laboratory fume hood or other local exhaust ventilation, should be the primary method of exposure control.[3] Always wash hands thoroughly after handling the substance.[1][4]
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling Procedures:
-
Use only in well-ventilated areas with appropriate exhaust ventilation.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][4]
Storage Conditions:
| Parameter | Specification |
| Temperature | Recommended storage at 4°C.[1] Can be stored at room temperature (20°C to 25°C) for short periods.[5] For solutions in solvent, -80°C for 6 months or -20°C for 1 month.[1] |
| Container | Keep container tightly sealed.[1][3] |
| Environment | Store in a dry, cool, and well-ventilated area.[1][3] |
| Incompatibilities | Keep away from direct sunlight, sources of ignition, strong acids/alkalis, and strong oxidizing/reducing agents.[1] |
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[1][3]
Disposal Steps:
-
Excess Material: Unused or expired this compound should be offered to a licensed hazardous material disposal company.[3]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the substance itself.[3]
-
Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
Emergency Procedures: First Aid and Accidental Release
Immediate and appropriate responses to emergencies can significantly mitigate potential harm.
First-Aid Measures:
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3] |
| Skin Contact | Remove contaminated clothing and shoes immediately.[1] Wash the affected area with plenty of soap and water.[1][3] Seek medical advice.[3][6] |
| Inhalation | Move the person to fresh air.[1][3] If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] Seek medical attention.[3] |
| Ingestion | Wash out the mouth with water.[1] Do NOT induce vomiting.[1][3] Call a physician or Poison Control Center immediately.[3][7] |
Accidental Release Protocol:
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate: Evacuate personnel from the immediate area.[1]
-
Personal Protection: Wear full personal protective equipment, including respiratory protection.[1]
-
Containment: Prevent further leakage or spillage. Keep the material away from drains and water courses.[1][3]
-
Cleanup:
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of all contaminated materials according to the disposal plan.[1]
Below is a workflow diagram for handling a this compound spill.
Caption: Workflow for a this compound spill.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Fenoprofen: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
